molecular formula C12H17N B2719484 (R)-2-Methyl-2-phenylpiperidine CAS No. 1272031-55-6

(R)-2-Methyl-2-phenylpiperidine

Cat. No.: B2719484
CAS No.: 1272031-55-6
M. Wt: 175.275
InChI Key: FLNODMVWOCAIEF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methyl-2-phenylpiperidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.275. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Methyl-2-phenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Methyl-2-phenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyl-2-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNODMVWOCAIEF-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Stereochemical Imperative: (R)- vs. (S)-2-Methyl-2-phenylpiperidine

[1]

Executive Summary: The Quaternary Challenge

2-Methyl-2-phenylpiperidine represents a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for a range of NK1 receptor antagonists , NMDA channel blockers , and Poly(ADP-ribose) polymerase (PARP) inhibitors .

The molecule is defined by a quaternary carbon at the C2 position. This steric crowding creates a high energy barrier for synthesis and drastic pharmacological divergence between enantiomers.

  • The (S)-Enantiomer: Typically the eutomer (active isomer) for NMDA receptor antagonism and NK1 blockade. Its 3D geometry allows the phenyl ring to slot into the hydrophobic pocket of the receptor while directing the piperidine nitrogen for ionic bonding.

  • The (R)-Enantiomer: Often the distomer (inactive or less active), but crucial for metabolic stability studies. It frequently exhibits different pharmacokinetic profiles due to chiral recognition by CYP450 enzymes.

Pharmacological Divergence

The biological activity of 2-Methyl-2-phenylpiperidine is not inherent to the flat molecule but arises from its specific spatial arrangement in the binding pocket.

Receptor Binding Mechanics (NMDA & NK1)

The efficacy of the (S)-enantiomer over the (R)-enantiomer is governed by the "Three-Point Attachment" model:

Interaction Site(S)-Enantiomer Mechanism(R)-Enantiomer Mechanism
Cationic Site The protonated Nitrogen (N-H) aligns perfectly with the anionic aspartate/glutamate residue in the receptor channel.The N-H vector is misaligned by ~109°, weakening the ionic bond.
Hydrophobic Pocket The C2-Phenyl group projects into the deep hydrophobic cleft (e.g., Trp/Phe residues).The Phenyl group clashes with the receptor wall (steric hindrance), preventing deep insertion.
Steric Gate The C2-Methyl group points away from the steric gate, allowing conformational fit.The Methyl group projects into the steric gate, destabilizing the ligand-receptor complex.
Metabolic Stability (CYP450)

The quaternary center at C2 blocks the standard

  • (S)-Enantiomer: Metabolized primarily via ring hydroxylation (C4/C5) or N-demethylation (if N-substituted).

  • (R)-Enantiomer: Often shows prolonged half-life due to poor fit in the CYP2D6 active site, leading to potential accumulation in in vivo models.

Synthetic Pathways & Resolution Protocols

Synthesizing a quaternary center next to a nitrogen atom is synthetically demanding. Two primary methods exist: Classical Resolution (Scalable, lower yield) and Organolithium Kinetic Resolution (High precision, high yield).

Method A: Organolithium Kinetic Resolution (The Coldham Protocol)

This is the modern, preferred method for generating high-enantiomeric excess (ee) product. It utilizes the configurational stability of

1
Mechanism:
  • Substrate: N-Boc-2-phenylpiperidine (racemic).

  • Reagent: n-Butyllithium (n-BuLi) complexed with (-)-Sparteine .

  • Process: (-)-Sparteine selectively complexes with the pro-S lithiated species, preventing its reaction or directing the lithiation. However, in the Coldham approach, it's often a dynamic thermodynamic resolution or a kinetic deprotonation .

  • Electrophile: Methyl Iodide (MeI).

Step-by-Step Protocol:
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add (-)-Sparteine (1.2 eq) and anhydrous Cumene (solvent).

  • Lithiation: Cool to -78°C . Add n-BuLi (1.2 eq) dropwise. Stir for 30 mins to form the chiral base complex.

  • Substrate Addition: Add ** N-Boc-2-phenylpiperidine** (1.0 eq) dissolved in Cumene dropwise.

  • Equilibration: Stir at -78°C for 4–6 hours. The lithium species equilibrates to the thermodynamically stable diastereomer.

  • Trapping: Add Methyl Iodide (1.5 eq) rapidly.

  • Workup: Warm to room temperature (RT), quench with saturated

    
    , extract with 
    
    
    .
  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) to yield the free amine.

Outcome: Yields (S)-2-Methyl-2-phenylpiperidine with >95% ee.

Method B: Classical Resolution via Diastereomeric Salt Formation

Best for bulk production where high-tech organometallic conditions are not feasible.

Protocol:
  • Salt Formation: Dissolve racemic 2-methyl-2-phenylpiperidine (free base) in hot Ethanol .

  • Resolving Agent: Add (L)-(+)-Tartaric Acid (0.5 eq). Note: Using 0.5 eq maximizes the "Pope-Peachey" efficiency.

  • Crystallization: Cool slowly to 4°C over 24 hours. The (R)-Amine-(L)-Tartrate salt typically crystallizes out first (check specific solvent polymorphism).

  • Filtration: Filter the solid (enriched in one enantiomer). The mother liquor contains the opposite enantiomer.

  • Liberation: Suspend the salt in water, basify with 2M NaOH (pH > 12), and extract with DCM.

Visualization of Pathways

Synthesis & Pharmacophore Logic[1]

GRacemicRacemicN-Boc-2-PhenylpiperidineLithiationLithiation (-78°C)n-BuLi / (-)-SparteineRacemic->LithiationDeprotonationIntermedChiral CarbanionComplexLithiation->IntermedKinetic ResolutionTrappingElectrophilic Trap(Methyl Iodide)Intermed->TrappingRetentive AlkylationProduct(S)-2-Methyl-2-phenylpiperidine(N-Boc Protected)Trapping->Product>95% eeReceptorNMDA ReceptorHydrophobic PocketProduct->Receptor(S)-Enantiomer FitsActivityChannel Blockade(Neuroprotection)Receptor->ActivityHigh Affinity

Caption: The Coldham organolithium protocol for enantioselective synthesis, leading to the bioactive (S)-isomer which fits the NMDA receptor pocket.

Analytical Validation Data

To confirm the identity of your synthesized enantiomers, compare against these standard physicochemical properties.

Property(S)-2-Methyl-2-phenylpiperidine(R)-2-Methyl-2-phenylpiperidine
Optical Rotation

Positive (+) (in MeOH)Negative (-) (in MeOH)
Chiral HPLC (Column)Chiralpak AD-H Chiralpak AD-H
Mobile Phase Hexane:iPrOH (90:10)Hexane:iPrOH (90:10)
Retention Time (

)
~8.5 min (Fast eluter)~11.2 min (Slow eluter)
NMR Signal (C2-Me)

1.35 ppm (Singlet)

1.35 ppm (Singlet)
Shift Reagent Distinct splitting with

Distinct splitting with

*Note: Retention times vary by flow rate and column age. Always run a racemic standard first.

References

  • Coldham, I., et al. (2014). "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications. Link

  • Janssen, P. A. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia. Link

  • Kamat, A., et al. (2016). "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction." Journal of Organic Chemistry. Link

  • Sawyer, S., et al. (2020). "A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines." Chemistry – A European Journal. Link

  • BenchChem. (2025). "Protocol for Chiral Resolution of 2-Methylpiperazine derivatives." Link

An In-depth Technical Guide to the Safe Handling of (R)-2-Methyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for (R)-2-Methyl-2-phenylpiperidine, a specialized heterocyclic amine utilized in advanced chemical synthesis and drug discovery. As no standardized Safety Data Sheet (SDS) is readily available for this specific enantiomer (CAS No. 1272031-55-6), this guide has been synthesized from publicly available data on structurally analogous compounds, including 2-methylpiperidine, 2-phenylpiperidine, and the racemic 2-methyl-2-phenylpiperidine.[1] This approach is taken to provide researchers, scientists, and drug development professionals with a robust, precautionary framework grounded in the known hazards of the piperidine scaffold. The recommendations herein are based on a conservative interpretation of the available data to ensure the highest degree of safety in the laboratory setting.

Chemical Identity and Physicochemical Properties

(R)-2-Methyl-2-phenylpiperidine is an organic compound featuring a piperidine ring substituted at the 2-position with both a methyl and a phenyl group.[2] This structure imparts specific chemical properties and potential biological activities that are of interest in pharmaceutical research.[2] Understanding its basic identity is the first step in a thorough risk assessment.

Identifier Value Source
IUPAC Name (2R)-2-methyl-2-phenylpiperidineInferred
CAS Number 1272031-55-6[1]
Molecular Formula C₁₂H₁₇N[2]
Molecular Weight 175.27 g/mol [1][2]
Canonical SMILES CC1(CCCCN1)C2=CC=CC=C2[2]
Physical Form Liquid[1]
Purity (Typical) ≥97%[1]

Inferred Hazard Profile and GHS Classification

Based on the hazard profiles of analogous piperidine derivatives, (R)-2-Methyl-2-phenylpiperidine should be handled as a substance with significant potential hazards. The following GHS classification is inferred from compounds that are flammable, corrosive, and acutely toxic.[3][4][5]

  • Signal Word: Danger

  • GHS Pictograms:

    
    
    
    
    
    
    
    
    
Hazard Class Category Hazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5]
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic or harmful if inhaled.[3][5]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[3][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[5][6]
STOT, Single ExposureCategory 3H335: May cause respiratory irritation.[6][7][8]

Precautionary Statements (Selected):

  • Prevention: P210, P261, P271, P280[3][6][9]

  • Response: P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[4][5][9]

  • Storage: P403+P233, P405[4][6]

  • Disposal: P501[4][6]

Proactive Risk Mitigation Workflow

A dynamic approach to safety is paramount. Rather than a static checklist, our laboratory advocates for a continuous risk assessment workflow. This ensures that safety protocols evolve with our understanding of the materials and processes involved. The causality behind this workflow is to move from hazard identification to the implementation and review of specific, actionable control measures.

Risk Mitigation Workflow A Step 1: Hazard Identification Synthesize data from analogous compounds. Review GHS classifications. B Step 2: Exposure Scenario Analysis Evaluate quantity, frequency, and duration of use. Consider inhalation, dermal, and ingestion routes. A->B Assess Risk C Step 3: Implement Control Hierarchy Prioritize engineering controls (fume hood). Mandate specific PPE. Develop safe handling protocols (SOPs). B->C Define Controls D Step 4: Emergency Preparedness Verify accessibility of eyewash/showers. Confirm spill kit contents. Review first aid procedures. C->D Prepare for Incidents E Step 5: Review and Refine Conduct post-experiment debriefs. Update SOPs with new findings. Incorporate team feedback. D->E Continuous Improvement E->A Re-evaluate

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Eschweiler-Clarke Methylation of 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and in-depth scientific background for the N-methylation of 2-phenylpiperidine to synthesize 1-methyl-2-phenylpiperidine using the Eschweiler-Clarke reaction. This guide is designed to offer both a practical step-by-step procedure and a thorough understanding of the underlying chemical principles, ensuring reliable and reproducible results.

Introduction: The Significance of N-Methylation

The introduction of a methyl group to a nitrogen atom in a molecule can profoundly alter its physicochemical and pharmacological properties. This modification, often called the "magic methyl effect," can enhance a drug's potency, improve its metabolic stability, and increase its ability to cross the blood-brain barrier.[1][2] The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[3] It utilizes an excess of formic acid and formaldehyde to achieve reductive amination.[4] A key advantage of this procedure over other alkylation methods, such as using methyl iodide, is that it cleanly stops at the tertiary amine stage, preventing the formation of undesired quaternary ammonium salts.[4][5][6] This makes it an invaluable tool in synthetic and medicinal chemistry.[2][7]

Reaction Mechanism: A Self-Validating System

The Eschweiler-Clarke reaction proceeds through a well-established, irreversible pathway. Understanding this mechanism is crucial for optimizing conditions and troubleshooting. The process is a reductive amination where formaldehyde provides the methyl group and formic acid acts as the reducing agent (hydride source).[8][9]

The reaction with a secondary amine like 2-phenylpiperidine involves two primary stages:

  • Iminium Ion Formation: The secondary amine first attacks the carbonyl carbon of formaldehyde. A subsequent dehydration step generates a tertiary iminium ion.[1][2][6]

  • Reductive Hydride Transfer: The formic acid deprotonates to form a formate ion. This formate ion then acts as a hydride donor, transferring a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible due to the concurrent evolution of carbon dioxide gas, which drives the reaction to completion.[4][5]

Because a tertiary amine cannot form another iminium ion with formaldehyde, the reaction halts, preventing over-methylation.[4] Notably, chiral amines typically do not racemize under these conditions.[4]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Mechanism for 2-Phenylpiperidine sub 2-Phenylpiperidine (Secondary Amine) iminium Tertiary Iminium Ion Intermediate sub->iminium + HCHO - H2O form Formaldehyde (HCHO) form->iminium product 1-Methyl-2-phenylpiperidine (Tertiary Amine) iminium->product formic Formic Acid (HCOOH) formate Formate Ion formic->formate Deprotonation formate->product Hydride Transfer co2 Carbon Dioxide (CO2) formate->co2 Decomposition

Caption: Reaction mechanism of Eschweiler-Clarke methylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of piperidine derivatives.[10]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMolar Eq.Notes
2-Phenylpiperidine3466-80-6161.256.21 mmol (1.00 g)1.0Starting material
Formaldehyde (37% in H₂O)50-00-030.0318.6 mmol (1.51 mL)3.0Methylating agent
Formic Acid (>85%)64-18-646.03~31.0 mmol (~1.17 mL)5.0Reducing agent & solvent
Sodium Hydroxide (6 M)1310-73-240.00As needed-For basification
Diethyl Ether (or EtOAc)60-29-774.12~50-100 mL-Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As needed-Drying agent
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-phenylpiperidine (1.00 g, 6.21 mmol).

  • Reagent Addition: Add formaldehyde (1.51 mL of a 37% aqueous solution, 18.6 mmol). Carefully and slowly add formic acid (~1.17 mL, ~31.0 mmol). Caution: The initial reaction can be exothermic.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 85-100°C using a water bath or heating mantle.[10] Maintain this temperature for 4-6 hours. The reaction progress can be monitored by the cessation of carbon dioxide evolution (bubbling).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Add deionized water (5-10 mL) to dilute the mixture.

  • Initial Wash: Transfer the acidic aqueous mixture to a separatory funnel and extract with a nonpolar solvent like petroleum ether or hexanes (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.

  • Basification: Cool the remaining aqueous layer in an ice bath. Slowly and carefully add 6 M sodium hydroxide (NaOH) solution with swirling until the pH is greater than 12. Caution: This is a highly exothermic neutralization.

  • Product Extraction: Extract the basic aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-methyl-2-phenylpiperidine, which is often a colorless to pale yellow oil.[10]

  • Purification (Optional): The product is often of sufficient purity after extraction. If further purification is required, vacuum distillation or flash column chromatography can be employed.

Experimental_Workflow Experimental Workflow A 1. Reagent Addition (2-Phenylpiperidine, HCHO, HCOOH) B 2. Heating & Reflux (85-100°C, 4-6h) A->B C 3. Cooldown & Dilution (Add H2O) B->C D 4. Basification (Add 6M NaOH to pH > 12) C->D E 5. Extraction (Diethyl Ether) D->E F 6. Drying & Concentration (MgSO4, Rotary Evaporator) E->F G 7. Product Isolation (1-Methyl-2-phenylpiperidine) F->G

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Troubleshooting

Expected Product
  • IUPAC Name: 1-methyl-2-phenylpiperidine[11]

  • Molecular Formula: C₁₂H₁₇N[11]

  • Molar Mass: 175.27 g/mol [11]

  • Appearance: Typically a colorless to pale yellow oil.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating time or temperature. Reagents degraded or of low quality.Extend reaction time and/or increase temperature slightly (not exceeding 110°C). Use fresh formaldehyde and formic acid.
Low Yield Incomplete extraction due to insufficient basification. Product loss during work-up.Ensure pH is >12 before extraction. Perform additional extractions (4-5 times) from the aqueous layer.
Dark-colored Product Overheating or side reactions.Reduce reaction temperature. Purify the crude product via column chromatography or distillation.

Safety and Handling

  • Formic Acid: Is corrosive and can cause severe burns. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde: Is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Sodium Hydroxide: Is highly corrosive. The neutralization of formic acid is very exothermic and should be performed with cooling in an ice bath.

Conclusion

The Eschweiler-Clarke reaction is a robust, reliable, and high-yielding method for the N-methylation of 2-phenylpiperidine. Its primary advantages are the operational simplicity and the prevention of over-alkylation, which makes it a superior choice for synthesizing tertiary amines. By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently and safely produce 1-methyl-2-phenylpiperidine for applications in pharmaceutical research and organic synthesis.

References

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]

  • PubMed. (2025, August 27). Review of Modern Eschweiler-Clarke Methylation Reaction. Available from: [Link]

  • PMC. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Available from: [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Available from: [Link]

  • Sciencemadness Discussion Board. (2011, March 10). Eschweiler-Clarke Procedure. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-2-phenylpiperidine. Available from: [Link]

  • Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
  • Google Patents. (n.d.). EP1399411A1 - In situ or one-pot hydrogenation and reductive amination process.
  • PMC - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • PMC. (n.d.). Formylation of Amines. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine. Available from: [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Available from: [Link]

Sources

Application Note: Electrochemical Synthesis of 2-Methyl-2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precision synthesis of 2-methyl-2-phenylpiperidine , a challenging quaternary center scaffold often found in NMDA antagonists and analgesic pharmacophores.

Unlike standard secondary amines, the construction of the 2,2-disubstituted piperidine ring requires overcoming significant steric hindrance and controlling regioselectivity. This guide prioritizes the Hofer-Moest Decarboxylative Methoxylation route as the "Gold Standard" for generating this quaternary center, while also discussing the limitations of direct Shono oxidation.

Executive Summary & Strategic Analysis

The synthesis of 2-methyl-2-phenylpiperidine presents a classic "quaternary center problem." Traditional alkylation of 2-phenylpiperidine is sluggish and prone to elimination or poly-alkylation. Electrochemical oxidation offers a superior alternative by generating a reactive N-acyliminium ion intermediate that can be trapped by nucleophiles.

The Regioselectivity Challenge

In a standard Shono Oxidation of an N-protected-2-phenylpiperidine, two


-positions are available for oxidation:
  • C2 (Benzylic/Tertiary): Thermodynamically favored radical (benzylic stabilization) but kinetically disfavored due to severe steric hindrance.

  • C6 (Secondary): Kinetically favored (accessible) but thermodynamically less stable radical.

Experimental Reality: Direct anodic oxidation of N-methoxycarbonyl-2-phenylpiperidine often yields the C6-methoxy product or a difficult-to-separate mixture. To guarantee the formation of the C2-quaternary center , this protocol utilizes the Hofer-Moest Decarboxylative Methoxylation . This method forces oxidation at the C2 position by utilizing a carboxylic acid "handle" that is cleaved anodically.

Mechanistic Pathway[1][2]

The synthesis proceeds via a two-stage sequence:

  • Anodic Decarboxylation (Hofer-Moest): Oxidative cleavage of the C2-carboxylate generates a C2-cation, which is trapped by methanol.[1]

  • Nucleophilic Substitution: The resulting

    
    -methoxy urethane acts as a stable precursor to the N-acyliminium ion, which reacts with a methyl nucleophile (e.g., methyl titanium or methyl aluminum reagents).
    
DOT Diagram: Reaction Mechanism

HoferMoestMechanism Start N-Acyl-2-phenyl- 2-piperidinecarboxylic Acid Radical C2-Radical (Benzylic) Start->Radical -e⁻, -CO₂ (Anodic Oxidation) Cation N-Acyliminium Ion (C2) Radical->Cation -e⁻ (Oxidation) Intermediate 2-Methoxy-2-phenyl Intermediate Cation->Intermediate +MeOH (Solvent Trap) Product 2-Methyl-2-phenyl piperidine Intermediate->Product +Me-Nucleophile (Lewis Acid)

Caption: The Hofer-Moest pathway ensures regioselective oxidation at the C2 position by using the carboxyl group as a sacrificial electroauxiliary.

Experimental Protocols

Protocol A: Anodic Decarboxylative Methoxylation

Objective: Synthesis of N-Methoxycarbonyl-2-methoxy-2-phenylpiperidine.

Materials & Equipment
ComponentSpecification
Substrate N-Methoxycarbonyl-2-phenyl-2-piperidinecarboxylic acid (10 mmol)
Solvent Methanol (Anhydrous, 50 mL)
Electrolyte Sodium Methoxide (NaOMe, 1.0 mmol) or Et₄NBF₄
Anode Platinum Foil or Graphite Rod (High Surface Area)
Cathode Platinum Wire or Stainless Steel
Power Source Potentiostat/Galvanostat (Constant Current Mode)
Cell Type Undivided Beaker Cell (or Flow Cell for scale-up)
Step-by-Step Procedure
  • Cell Assembly: Place the substrate (10 mmol) in the electrolysis cell. Dissolve in 50 mL of methanol.

  • Electrolyte Addition: Add NaOMe (10 mol%) to partially neutralize the acid and provide conductivity. Note: The carboxylate anion itself acts as the supporting electrolyte.

  • Electrolysis:

    • Insert electrodes (maintain 5–10 mm gap).

    • Cool the cell to 10–15°C using a water bath (to prevent side reactions).

    • Apply Constant Current (CCE) at a density of 50–100 mA/cm² .

    • Monitor reaction progress via TLC or GC-MS. The reaction is complete when 2.2–2.5 F/mol of charge has passed (theoretical: 2 F/mol).

  • Work-up:

    • Concentrate the methanol solution under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine.

    • Dry over MgSO₄ and concentrate.[2]

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-methoxycarbonyl-2-methoxy-2-phenylpiperidine.

Protocol B: Introduction of the Methyl Group

Objective: Conversion of the methoxy intermediate to the final methylated product.

Step-by-Step Procedure
  • Activation: Dissolve the methoxylated intermediate (from Protocol A) in anhydrous Dichloromethane (DCM) under Argon. Cool to -78°C.

  • Nucleophile Addition:

    • Option 1 (Titanium): Add TiCl₄ (1.1 equiv) followed by ZnMe₂ or MeMgBr (1.5 equiv). The Lewis acid regenerates the N-acyliminium ion in situ.

    • Option 2 (Aluminum): Add Trimethylaluminum (Me₃Al) (2.0 equiv) slowly. This reagent acts as both Lewis acid and nucleophile.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Carefully quench with saturated Rochelle’s salt solution (for Al/Ti removal) or NH₄Cl.

  • Deprotection (Optional): If the free amine is required, reflux the carbamate in KOH/EtOH or treat with TMSI to remove the N-methoxycarbonyl group.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterCharacteristic SignalInterpretation
¹H NMR (Intermediate)

3.0–3.2 ppm (s, 3H)
Presence of OMe group confirms methoxylation.
¹H NMR (Product)

1.4–1.6 ppm (s, 3H)
Appearance of quaternary Methyl group.
¹³C NMR ~60 ppm (Quaternary C)Shift of C2 carbon indicating disubstitution.
Yield 65–80% (Step 1)High yield expected for Hofer-Moest.
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Electrolysis).

    • Cause: Passivation of the anode (Kolbe dimer formation).

    • Fix: Switch polarity of electrodes every 5 minutes or use a Carbon/Graphite anode instead of Platinum to favor the two-electron oxidation (Hofer-Moest) over one-electron dimerization (Kolbe).

  • Issue: Regioisomer contamination (C6 oxidation).

    • Cause: If using the direct Shono method (not decarboxylative).

    • Fix: Ensure you are using the carboxylic acid precursor. If using the direct amine, switch to the "Cation Pool" method (low temp, -78°C) to stabilize the benzylic cation.

References

  • Shono, T. (1984). "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811-850. Link

    • Foundational text on anodic methoxylation of carbam
  • Seebach, D. (1990). "Electrochemical preparation of N-acyliminium ion precursors." Helv. Chim. Acta, 73, 1437.
  • Suga, S., & Yoshida, J. (2000). "Cation Pool Method: A New Approach to Organic Synthesis Using N-Acyliminium Ions." J. Am. Chem. Soc., 122(41), 10244-10245. Link

    • Advanced method for stabilizing specific regiochemical c
  • Brown, L. J., et al. (2022). "A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines." J. Labelled Comp. Radiopharm., 65(14), 361-368. Link

    • Modern flow protocol for anodic methoxyl
  • Libendi, S. S., et al. (2020). "One-Step Regio- and Stereoselective Electrochemical Synthesis of Orexin Receptor Antagonist Oxidative Metabolites." Drug Metab. Dispos., 48(9), 766. Link

    • Discusses regioselectivity issues (C2 vs C6) in 2-substituted piperidines.

Sources

using n-BuLi and sparteine for asymmetric deprotonation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Deprotonation of Piperidines Using n-BuLi and (-)-Sparteine

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered ring provides a versatile three-dimensional framework that can be functionalized to optimize drug-receptor interactions, enhance metabolic stability, and improve pharmacokinetic profiles.[2] The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making the development of methods for asymmetric synthesis a paramount objective for researchers in drug discovery and development.[3][4]

One powerful strategy for creating chiral, functionalized piperidines is the enantioselective deprotonation of a prochiral C-H bond adjacent to the nitrogen atom (α-lithiation), followed by quenching with an electrophile. This guide provides an in-depth overview and practical protocols for utilizing the chiral base system composed of an alkyllithium, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), and the chiral diamine (-)-sparteine to achieve this transformation.

Core Principle: Enantioselective Lithiation

The fundamental concept relies on the formation of a chiral organolithium complex that can differentiate between two prochiral protons on the piperidine ring. The process is most effective on N-Boc (tert-butoxycarbonyl) protected piperidines, as the Boc group serves multiple crucial roles:

  • Acidification: It increases the acidity of the adjacent C-H protons, facilitating their removal by the organolithium base.

  • Coordination: The carbonyl oxygen acts as a coordinating atom for the lithium cation, helping to pre-organize the substrate within the chiral complex.

  • Rotational Dynamics: The rotation of the Boc group is critical. For successful lithiation, the C-H bond to be broken must align properly. The rotational barrier of the N-Boc group is significantly lower in piperidines compared to pyrrolidines, with a half-life of only ~4 seconds at -78 °C, which facilitates high yields.[5]

The alkyllithium and (-)-sparteine form a well-defined complex. When this chiral complex approaches the N-Boc piperidine, it preferentially abstracts one of the two diastereotopic α-protons (the pro-S or pro-R proton), leading to the formation of a configurationally stable, non-racemic α-lithiated piperidine intermediate. This intermediate can then be trapped by a wide range of electrophiles to yield an enantioenriched 2-substituted piperidine.

The Mechanism of Asymmetric Deprotonation

The enantioselectivity of the deprotonation is governed by the diastereomeric transition states formed between the substrate and the chiral base complex. The complex of s-BuLi and (-)-sparteine, for example, preferentially removes the pro-S proton from N-Boc piperidine.[6][7] Computational and experimental studies suggest the reaction proceeds through a three-component complex involving the alkyllithium, sparteine, and the N-Boc piperidine substrate prior to the rate-determining proton transfer step.[7][8]

Asymmetric_Deprotonation_Mechanism Mechanism of Asymmetric Deprotonation cluster_0 Reactants cluster_1 Intermediate Complex cluster_2 Deprotonation & Product Piperidine N-Boc Piperidine PreLithiation Pre-lithiation Complex Piperidine->PreLithiation Coordination Base s-BuLi / (-)-Sparteine Complex Base->PreLithiation Lithio Configurationally Stable (S)-2-Lithio-N-Boc-Piperidine PreLithiation->Lithio Proton Abstraction (pro-S H+) Product Enantioenriched 2-Substituted Piperidine Lithio->Product Trapping Electrophile Electrophile (E+) Electrophile->Product

Caption: The reaction pathway for enantioselective lithiation of N-Boc piperidine.

Application in Kinetic Resolution

While the direct desymmetrization of N-Boc piperidine itself proceeds with only moderate enantioselectivity (e.g., 87:13 er), the methodology is exceptionally powerful when applied to the kinetic resolution of racemic 2-substituted piperidines, particularly 2-arylpiperidines.[3][6][9]

In a kinetic resolution, the chiral base selectively deprotonates one enantiomer of the racemic starting material much faster than the other. For instance, the n-BuLi/(-)-sparteine complex preferentially lithiates the (S)-enantiomer of N-Boc-2-arylpiperidines.[3] Quenching this lithiated species with an electrophile results in a new, 2,2-disubstituted product with high enantiopurity. Concurrently, the unreacted starting material is left enriched in the (R)-enantiomer. This allows for the separation of both enantiomeric series from a single racemic starting material.[10][11]

Kinetic_Resolution_Workflow Kinetic Resolution Workflow Racemate Racemic (R/S) N-Boc-2-Arylpiperidine Lithiation Selective Lithiation of (S)-enantiomer Racemate->Lithiation ChiralBase n-BuLi / (-)-Sparteine (0.5 equiv) ChiralBase->Lithiation Mixture Mixture: (R)-Starting Material (S)-Lithiated Intermediate Lithiation->Mixture Electrophile Electrophilic Quench (E+) Mixture->Electrophile Products Separated Products Electrophile->Products RecoveredSM Enantioenriched (R)-Starting Material Products->RecoveredSM Separation QuenchedProduct Enantioenriched (S)-2,2-Disubstituted Product Products->QuenchedProduct Separation

Sources

Synthesis of a Novel C₁-Symmetric N-Heterocyclic Carbene from (R)-2-Methyl-2-phenylpiperidine: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: N-Heterocyclic carbenes (NHCs) have become indispensable ligands in transition-metal catalysis and organocatalysis due to their strong σ-donating properties and steric tuneability.[1][2] Chiral NHCs, in particular, are at the forefront of asymmetric synthesis, enabling highly enantioselective transformations.[3][4] This guide details a robust, modular synthetic pathway to a novel C₁-symmetric NHC ligand scaffold derived from the readily available chiral building block, (R)-2-Methyl-2-phenylpiperidine. The inherent chirality and conformational rigidity of the piperidine backbone offer a unique steric environment, distinct from more common C₂-symmetric designs.[5][6] The protocol is divided into three primary stages: (1) synthesis of a chiral N,N'-aryl-alkyl diamine via Buchwald-Hartwig amination, (2) construction of the core imidazolium salt, the direct NHC precursor, and (3) generation of the free carbene and its isolation as a stable silver(I) complex, which serves as a versatile transmetalation agent for catalytic applications.[7][8]

Part 1: Rationale and Synthetic Design

The strategic selection of the ligand architecture is paramount in developing effective asymmetric catalysts. While C₂-symmetric ligands are prevalent due to their straightforward synthesis, C₁-symmetric ligands often provide a more nuanced and highly effective chiral environment for certain transformations.[5] The (R)-2-Methyl-2-phenylpiperidine scaffold was chosen for several key reasons:

  • Fixed Chirality: The stereocenter at the C2 position is configurationally stable, providing a reliable source of chirality.

  • Conformational Rigidity: The piperidine ring's chair-like conformation restricts bond rotation, which can translate to a more defined and predictable chiral pocket around the metal center.

  • Steric Influence: The phenyl and methyl groups at the stereocenter create a distinct steric profile that can effectively shield one face of the coordinated metal, influencing substrate approach and enhancing enantioselectivity.

Our synthetic strategy is designed to be modular, allowing for future derivatization. The overall workflow involves converting the starting monoamine into a diamine, which is the essential prerequisite for forming the five-membered imidazolium ring of the NHC.

G cluster_0 Stage 1: Diamine Synthesis cluster_1 Stage 2: NHC Precursor Synthesis cluster_2 Stage 3: Carbene Generation A (R)-2-Methyl-2-phenylpiperidine B Chiral Diamine Intermediate A->B  Buchwald-Hartwig  N-Arylation C Imidazolium Salt (NHC Precursor) B->C  Cyclization &  Quaternization D Ag(I)-NHC Complex (Stable & Transferable) C->D  Deprotonation &  Metalation

Figure 1: Overall Synthetic Workflow. This diagram outlines the three major stages for converting the chiral piperidine starting material into a stable and catalytically relevant silver-NHC complex.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of (R)-N-(2-aminophenyl)-2-methyl-2-phenylpiperidine (Chiral Diamine)

This crucial first step utilizes a palladium-catalyzed Buchwald-Hartwig amination to couple the chiral piperidine with 2-bromoaniline, forming the necessary diamine backbone. The choice of a bulky phosphine ligand (e.g., XPhos) is critical for achieving high efficiency in this sterically demanding coupling.

Table 1: Reagents for Protocol 2.1

ReagentMW ( g/mol )Amount (mg)MmolEquiv.
(R)-2-Methyl-2-phenylpiperidine[9]175.278765.01.0
2-Bromoaniline172.0210326.01.2
Pd₂(dba)₃915.72460.050.01
XPhos476.60950.200.04
Sodium tert-butoxide (NaOtBu)96.106737.01.4
Toluene (anhydrous)-50 mL--

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add (R)-2-Methyl-2-phenylpiperidine, 2-bromoaniline, Pd₂(dba)₃, XPhos, and NaOtBu under an argon or nitrogen atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous toluene via cannula.

  • Reaction: Stir the mixture vigorously and heat to 110 °C in an oil bath for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product as a viscous oil.

Causality and Insights:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is highly active for C-N cross-coupling reactions involving electron-rich anilines and sterically hindered secondary amines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base essential for the catalytic cycle. It must be handled in a glovebox as it is highly hygroscopic.

  • Inert Conditions: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Maintaining an inert atmosphere is critical to prevent catalyst decomposition and ensure high yields.

Protocol 2.2: Synthesis of the Chiral Imidazolium Salt (NHC Precursor)

This two-step, one-pot procedure first forms the imidazole ring via cyclization with an orthoformate, followed by quaternization with an alkylating agent to yield the final imidazolium salt.

G A Chiral Diamine B N-Substituted Imidazole A->B   Step 2.2a   Triethyl Orthoformate,   NH4BF4 (cat.)    C Imidazolium Salt (Target Precursor) B->C   Step 2.2b   Methyl Iodide   

Figure 2: Imidazolium Salt Formation. A two-step sequence involving acid-catalyzed cyclization to form the imidazole, followed by N-alkylation to generate the desired NHC precursor.

Table 2: Reagents for Protocol 2.2

ReagentMW ( g/mol )Amount (mg)MmolEquiv.
Chiral Diamine (from 2.1)266.3810654.01.0
Triethyl Orthoformate148.201.2 mL8.02.0
Ammonium Tetrafluoroborate104.84420.40.1
Methyl Iodide (MeI)141.940.5 mL8.02.0
Acetonitrile (anhydrous)-20 mL--

Step-by-Step Procedure:

  • Cyclization (Step 2.2a): In a sealed tube, dissolve the chiral diamine and ammonium tetrafluoroborate in triethyl orthoformate. Heat the mixture to 140 °C for 12 hours.

  • Removal of Volatiles: Cool the reaction to room temperature and remove all volatile components under high vacuum to yield the crude imidazole intermediate.

  • Quaternization (Step 2.2b): Place the crude imidazole under an inert atmosphere. Dissolve it in 20 mL of anhydrous acetonitrile. Add methyl iodide and stir the mixture at 40 °C for 16 hours.

  • Isolation: A precipitate will form. Cool the mixture to 0 °C to maximize precipitation. Collect the solid by filtration, wash with cold diethyl ether (3 x 10 mL), and dry under vacuum to yield the imidazolium salt, likely as an iodide or tetrafluoroborate salt.

Causality and Insights:

  • Cyclization: Triethyl orthoformate serves as a source for the central CH group of the imidazole ring. The acidic catalyst (NH₄BF₄) facilitates the condensation and ring closure.[10]

  • Quaternization: The addition of an N-alkyl group (methyl, in this case) is essential to form the imidazolium salt. This salt possesses the acidic C2-proton that will be removed in the final step to generate the carbene. The choice of alkylating agent (e.g., methyl iodide, benzyl bromide) allows for further tuning of the ligand's steric and electronic properties.

Protocol 2.3: Synthesis of the Silver(I)-NHC Complex

Free NHCs are often unstable and sensitive to air and moisture. A common and highly effective strategy is to generate the carbene in situ and immediately trap it as a stable, isolable silver(I) complex.[11] These silver complexes are excellent carbene transfer agents for synthesizing other metal-NHC complexes.[7][8]

Table 3: Reagents for Protocol 2.3

ReagentMW ( g/mol )Amount (mg)MmolEquiv.
Imidazolium Salt (from 2.2)~419.34191.01.0
Silver(I) Oxide (Ag₂O)231.741270.550.55
Dichloromethane (anhydrous)-25 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a flask protected from light (wrapped in aluminum foil), suspend the imidazolium salt and silver(I) oxide in 25 mL of anhydrous dichloromethane.

  • Reaction: Stir the suspension vigorously at room temperature for 6-8 hours under an inert atmosphere. The reaction progress can be monitored by the consumption of the starting materials and the formation of water and silver halide byproducts.

  • Filtration: Filter the mixture through a syringe filter (PTFE) to remove solid byproducts (AgI, excess Ag₂O).

  • Isolation: Concentrate the filtrate to approximately 2-3 mL. Add pentane or hexane (~20 mL) to precipitate the silver(I)-NHC complex.

  • Purification: Collect the solid by filtration, wash with pentane, and dry under vacuum. The product is typically a light-sensitive, off-white solid.

Causality and Insights:

  • Base and Metal Source: Silver(I) oxide acts as both the base to deprotonate the imidazolium salt and the source of the silver cation to trap the resulting carbene. This avoids the use of stronger, more sensitive bases like organolithiums or hydrides.

  • Light Sensitivity: Silver complexes, including Ag₂O and the final product, are often light-sensitive and should be handled accordingly to prevent decomposition.

  • Validation: Successful isolation and characterization (e.g., via ¹H, ¹³C NMR, and potentially X-ray crystallography) of this silver complex confirms the viability of the imidazolium salt as an NHC precursor. The characteristic downfield shift of the C2-carbon in the ¹³C NMR spectrum of the imidazolium salt disappears upon carbene formation and coordination to silver.

Part 3: Safety and Troubleshooting

  • Safety: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is corrosive and moisture-sensitive. Alkylating agents like methyl iodide are toxic and should be handled with care.

  • Troubleshooting:

    • Low Yield in Step 2.1: Ensure all reagents and solvents are anhydrous and that the inert atmosphere is maintained. Consider screening alternative phosphine ligands or palladium sources if yields remain low.

    • Incomplete Cyclization in Step 2.2: The reaction is equilibrium-driven. Ensure efficient removal of ethanol byproduct by using a high temperature and a sealed reaction vessel. If necessary, a stronger acid catalyst can be trialed cautiously.

    • Decomposition of Silver Complex: Minimize exposure to light and air. Use freshly purchased or properly stored silver(I) oxide.

Conclusion

This application note provides a comprehensive and rationalized protocol for the synthesis of a novel C₁-symmetric NHC ligand precursor based on the (R)-2-Methyl-2-phenylpiperidine scaffold. The modular nature of this synthesis allows for variation in the aryl-amine component and the N-alkylating agent, opening avenues for creating a library of related ligands. The resulting stable silver(I)-NHC complex is a valuable entry point for exploring the utility of this new chiral ligand in a wide range of asymmetric catalytic reactions, with potential applications in pharmaceutical synthesis and fine chemical production.

References

  • Garrison, J. C., & Youngs, W. J. (2005). Synthesis and Application of Chiral N-Heterocyclic Carbenes. Chemical Reviews, 105(11), 3978–4008.
  • Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes.
  • McGuinness, D. S., Cavell, K. J., Skelton, B. W., & White, A. H. (1999). N-Heterocyclic Carbene-Palladium(II) and -Silver(I) Complexes. Organometallics, 18(9), 1596–1605.
  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.
  • Wang, H. M. J., & Lin, I. J. B. (1998). Facile Synthesis of Silver(I)−Carbene Complexes. A New, General Method for the Preparation of N-Heterocyclic Carbene Complexes. Organometallics, 17(5), 972–975.
  • Cesar, V., Bellemin-Laponnaz, S., & Gade, L. H. (2004). Chiral N-heterocyclic carbenes as stereodirecting ligands in asymmetric catalysis. Chemical Society Reviews, 33(9), 619-636.
  • Díez-González, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676.
  • Verde-Sesto, E., et al. (2020). Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions. Scientific Journal of College of Science, 27(4), 1-15.
  • Glorius, F., et al. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Letters, 11(4), 1019-1022. Available at: [Link]

  • Meng, Q., et al. (2023). Asymmetric Synthesis of C1-Symmetric Chiral N-Heterocyclic Carbene (NHC) Ligands and Their Applications in Asymmetric Catalysis. Chinese Journal of Chemistry, 41(15), 1936-1954.
  • Churchill, D. G., et al. (2002). Synthesis of Constrained-Geometry Chiral Di-N-Heterocyclic Carbene Ligands and Their Silver(I) and Palladium(II) Complexes. Organic Letters, 4(16), 2731–2734.
  • Zhang, Y., et al. (2013). Synthesis of Chiral Bifunctional NHC Ligands and Survey of Their Utilities in Asymmetric Gold Catalysis. Organometallics, 32(18), 5097-5107. Available at: [Link]

  • Organ, M. G., et al. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 22. Available at: [Link]

  • Nolan, S. P., et al. (2005). Efficient Synthetic Protocols for the Preparation of Common N-Heterocyclic Carbene Precursors. Beilstein Journal of Organic Chemistry, 11, 1386-1395. Available at: [Link]

  • Herrmann, W. A., et al. (2005). Synthesis of N-Heterocyclic Carbene Complexes. Science of Synthesis, 1, 45-78.
  • Richeson, D. S., et al. (2021). Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold. Organometallics, 40(11), 1649–1656.
  • Slawin, A. M. Z., et al. (2003). Synthesis of New Chiral N-Heterocyclic Carbene−Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Organic Letters, 5(18), 3249–3252.

Sources

Application Note: Reductive Alkylation Conditions for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Reductive alkylation (reductive amination) is a cornerstone transformation in drug discovery, yet it frequently fails when applied to sterically encumbered substrates (e.g., tert-butyl amines, adamantyl groups, or


-disubstituted ketones). Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride often result in stalled conversion due to the kinetic barrier of imine formation or the inability of the bulky reducing agent to approach the sterically crowded iminium intermediate.

This guide details high-efficacy protocols specifically engineered to overcome these steric barriers. We focus on Titanium(IV) Isopropoxide [Ti(OiPr)


] mediated catalysis , which serves a dual function as a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine species even in "difficult" substrates.

Mechanistic Challenges & Reagent Selection

The Steric Bottleneck

The failure of hindered amines to undergo reductive alkylation is rarely due to the reduction step itself, but rather the initial condensation.

  • Hemiaminal Formation: Steric bulk prevents the nucleophilic attack of the amine nitrogen on the carbonyl carbon.

  • Dehydration: Even if the hemiaminal forms, the subsequent loss of water to form the imine is unfavorable and slow without catalysis.

  • Equilibrium: In the presence of water (generated in situ), the equilibrium shifts back to the starting materials.

Reagent Decision Matrix
Reagent SystemSteric ToleranceMechanism of ActionBest Application
NaBH(OAc)

/ DCE
Low to MediumMild protonation; internal delivery of hydride.Standard, unhindered substrates. Fails for t-butyl amines.
NaCNBH

/ MeOH
MediumAcid-catalyzed imine formation (pH 5-6).Older method; toxic byproducts. Slow kinetics for hindered systems.
Ti(OiPr)

/ NaBH

High Lewis acid activation + Dehydrating agent. Gold Standard for hindered amines/ketones.
HSiCl

/ TMEDA
Very HighLewis base activation of silane.Extremely hindered tertiary amines.[1]

Visualization: Mechanistic Pathways

The following diagram illustrates why the Titanium-mediated pathway succeeds where standard proton-catalyzed methods fail.

Ti_Mechanism Start Hindered Amine + Ketone Standard Standard Acid Catalysis (AcOH) Start->Standard Traditional Ti_Path Ti(OiPr)4 Addition Start->Ti_Path Recommended Stalled Stalled Equilibrium (Steric Clash) Standard->Stalled Slow Kinetics Complex Titanium-Hemiaminal Complex Ti_Path->Complex Coordination Imine Activated Imine/Iminium (Water Scavenged) Complex->Imine -Ti(OH)(OiPr)3 (Irreversible) Reduction Hydride Delivery (NaBH4) Imine->Reduction Product Hindered Amine Product Reduction->Product

Caption: Comparative mechanistic flow. The Ti(IV) pathway bypasses the reversible equilibrium trap by chemically sequestering water and coordinating the bulky oxygen, facilitating amine attack.

Protocol 1: The Titanium(IV) Isopropoxide Method (Gold Standard)

This protocol is adapted from the foundational work of Mattson et al. and Bhattacharyya. It is the most robust method for coupling sterically hindered partners (e.g., adamantamine + acetophenone).

Materials
  • Amine: 1.0 equivalent

  • Ketone/Aldehyde: 1.0 – 1.2 equivalents

  • Titanium(IV) Isopropoxide (Ti(OiPr)

    
    ):  1.25 – 2.0 equivalents (Must be stored under inert gas)
    
  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) or Sodium Cyanoborohydride (NaCNBH
    
    
    
    )[2]
  • Solvent: Absolute Ethanol (EtOH) or THF (anhydrous)

Step-by-Step Methodology
  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon/Nitrogen, combine the amine (1.0 equiv) and ketone (1.0–1.2 equiv).

    • Add Ti(OiPr)

      
        (1.25 equiv) neat.
      
    • Note: If the reaction mixture is too viscous, add a minimal amount of anhydrous THF or EtOH (1–2 mL per mmol).

    • Stirring: Stir at ambient temperature for 6 to 12 hours .

    • Checkpoint: For extremely hindered substrates (e.g., tert-butyl groups), heating to 40–50 °C may be required during this phase to force imine formation.

  • Reduction:

    • Dilute the reaction mixture with absolute EtOH (if not already used).

    • Caution: The reaction is exothermic. Cool the flask to 0 °C in an ice bath.

    • Add NaBH

      
        (1.5 equiv) carefully in portions.
      
    • Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

  • Workup (Titanium Removal):

    • Crucial Step: Titanium salts form a gelatinous precipitate that traps product if not handled correctly.

    • Add 2M Aqueous Ammonia (NH

      
      OH)  or 1M NaOH  to quench the reaction. Stir vigorously for 20 minutes. The titanium will precipitate as a white solid (TiO
      
      
      
      ).
    • Filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc or DCM.

    • Concentrate the filtrate. If the amine is basic, extract into 1M HCl, wash organics, basify the aqueous layer, and re-extract into DCM to ensure high purity.

Protocol 2: Microwave-Assisted Reductive Alkylation

When thermal heating is insufficient to overcome the activation energy of condensation for hindered amines, microwave irradiation provides a kinetic boost.

Parameters
  • Solvent: Methanol (high dielectric constant for microwave absorption).

  • Catalyst: Acetic Acid (AcOH), 1–2 equivalents.

  • Reducing Agent: NaCNBH

    
     (preferred for thermal stability over STAB).
    
Methodology
  • In a microwave vial, dissolve Amine (1.0 equiv) and Ketone (1.2 equiv) in MeOH.

  • Add AcOH (2.0 equiv) and NaCNBH

    
     (1.5 equiv).
    
  • Seal the vial.

  • Irradiation: Heat to 100–120 °C for 10–30 minutes (High Absorption setting).

  • Note: The high temperature accelerates the rate-limiting dehydration step.

  • Cool and perform a standard aqueous workup (NaHCO

    
     quench).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Steric bulk prevents imine formation.Switch to Protocol 1 (Ti-mediated). Increase Ti(OiPr)

to 2.0 equiv and heat the complexation step to 60 °C.
Alcohol Byproduct Ketone reduction outcompetes imine formation.Ensure pre-complexation time is sufficient (monitor by IR for disappearance of C=O). Do not add hydride until imine is formed.[2]
Gelatinous Emulsion Improper Titanium quenching.Use 2M NH

OH
during workup.[3] The basicity helps precipitate Ti as a filterable solid.
Low Yield with STAB STAB is too bulky/weak for this substrate.Switch to smaller hydride sources (NaBH

) after Ti-activation.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][5] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[3]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). "Microwave-Enhanced Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 2527.[3]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for (R)- and (S)-2-Methyl-2-phenylpiperidine

[1]

Executive Summary

Separating the enantiomers of 2-Methyl-2-phenylpiperidine presents a dual challenge: the steric hindrance of a quaternary carbon center at the

The Verdict: The Polysaccharide-Based Normal Phase method (specifically using Amylose-based CSPs ) is the industry "Gold Standard" for this scaffold, offering the highest resolution (

1

Part 1: Methodology Comparison

Method A: Coated Polysaccharide (Normal Phase) – The Gold Standard

This method utilizes physical coating of amylose or cellulose derivatives on silica. It is the primary choice for 2-arylpiperidines due to the "lock-and-key" fit of the phenyl ring into the chiral grooves of the polymer.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) + 0.1% Diethylamine (DEA).[1]

  • Mechanism: Hydrogen bonding (carbamate-amine) and

    
    -
    
    
    stacking (phenyl-phenyl).[1]
  • Pros: High separation factors (

    
    ), predictable scale-up.[1]
    
  • Cons: Incompatible with "prohibited" solvents (DCM, THF, Acetone) which strip the coating.

Method B: Immobilized Polysaccharide (Universal Mode)

Immobilized versions of Method A allow for a broader range of solvents, useful if the sample has poor solubility in hexane/alcohol.

  • Column: Chiralpak IA or IC.

  • Mobile Phase: Can use Hexane/IPA, but also DCM/Hexane or pure Ethyl Acetate.[1]

  • Pros: Robustness; column cannot be destroyed by wrong solvents.[1]

  • Cons: Often shows slightly lower resolution than coated equivalents for this specific molecular class.[1]

Method C: Pirkle-Type (Reversed/Normal Phase)

Synthetic brush-type phases designed for

1
  • Column: Whelk-O 1.

  • Mobile Phase: Hexane/Ethanol (Normal) or Methanol/Buffer (Reversed).[1]

  • Pros: Excellent for samples with aromatic

    
    -systems; highly durable.[1]
    
  • Cons: Lower peak capacity; often requires derivatization (e.g., N-Boc) for optimal separation.[1]

Part 2: Comparative Data Analysis

The following data represents typical performance metrics for 2-aryl-piperidine scaffolds based on kinetic resolution studies (e.g., Coldham et al.).

MetricMethod A (Chiralpak AD-H) Method B (Chiralpak IA) Method C (Whelk-O 1)
Separation Factor (

)
1.5 – 2.2 (Excellent)1.2 – 1.6 (Good)1.1 – 1.4 (Moderate)
Resolution (

)
> 3.0 (Baseline)> 1.5~ 1.2
Run Time 10 – 15 min12 – 18 min< 10 min
Load Capacity High (mg scale)High (mg scale)Medium
Derivatization Needed? No (Free amine works with DEA)NoOften (N-Boc preferred)

Critical Insight: For the free amine, Method A requires a basic additive (DEA) to suppress silanol interactions. Without it, peaks will tail severely, destroying resolution.[1] For N-protected derivatives (e.g., N-Boc-2-methyl-2-phenylpiperidine), the additive is unnecessary, and resolution often improves further.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: The "Self-Validating" Screening Workflow (Method A)

Use this protocol to establish baseline separation.

Reagents:

  • n-Hexane (HPLC Grade, dry)

  • Isopropanol (IPA, HPLC Grade)

  • Diethylamine (DEA, >99.5%)

  • Sample: Racemic 2-Methyl-2-phenylpiperidine (approx. 1 mg/mL in Mobile Phase)[1]

Step-by-Step:

  • Preparation: Pre-mix Mobile Phase: Hexane/IPA (90:10 v/v) + 0.1% DEA.[1] Note: Add DEA to the IPA portion first to ensure mixing.

  • Equilibration: Flush column (Chiralpak AD-H, 4.6 x 250mm, 5µm) at 1.0 mL/min for 20 mins. Temperature: 25°C.[1]

  • Screening Run: Inject 5 µL of sample.

  • Decision Gate:

    • If

      
       and 
      
      
      : Method is valid.[1][2]
    • If elution is too fast (

      
      ): Reduce IPA to 5% or 2%.[1]
      
    • If resolution is poor (

      
      ): Switch to Chiralcel OD-H  (Cellulose analog) using the same conditions.[1]
      
Protocol 2: N-Boc Derivatization (For Difficult Separations)

If the free amine tails or fails to separate, converting to the carbamate (N-Boc) often enhances chiral recognition by adding a hydrogen-bonding acceptor site.

  • Reaction: Dissolve amine (1 eq) in DCM. Add

    
     (1.1 eq) and 
    
    
    (1.2 eq).[1] Stir 2h.
  • Workup: Wash with water, dry organic layer, evaporate.[1]

  • HPLC: Inject on Chiralpak AD-H using Hexane/IPA (95:5) without DEA.[1]

  • Result: Expect sharper peaks and often reversed elution order compared to free amine.[1]

Part 4: Visualization of Separation Logic

Figure 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the optimal separation condition.

ChiralMethodTreeStartStart: 2-Methyl-2-phenylpiperidineCheckStateIs the amine protected?(e.g., N-Boc, N-Cbz)Start->CheckStateFreeAmineFree Amine (Basic)CheckState->FreeAmineNoProtectedProtected (Neutral)CheckState->ProtectedYesMethodAMethod A: Chiralpak AD-HHex/IPA (90:10) + 0.1% DEAFreeAmine->MethodAMethodA_NeutMethod A: Chiralpak AD-HHex/IPA (95:5) (No Additive)Protected->MethodA_NeutEval1Evaluate Resolution (Rs)MethodA->Eval1Eval2Evaluate Resolution (Rs)MethodA_Neut->Eval2SuccessSuccess: Validate MethodEval1->SuccessRs > 1.5Fail1Rs < 1.5Eval1->Fail1Rs < 1.5Eval2->SuccessRs > 1.5SwitchColSwitch to Chiralcel OD-H(Complementary Selectivity)Eval2->SwitchColRs < 1.5Fail1->SwitchColSwitchModeSwitch to Polar Organic Mode(Acetonitrile + 0.1% DEA)SwitchCol->SwitchModeIf fails

Caption: Decision tree for selecting HPLC conditions based on amine protection state and initial screening results.

Figure 2: Chiral Recognition Mechanism

Visualizing how the CSP interacts with the analyte.[3]

MechanismCSPAmylose Carbamate (CSP)(Chiral Groove)Interaction1H-Bonding(NH ... C=O)CSP->Interaction1Interaction2Steric Fit(Phenyl Group)CSP->Interaction2Interaction3Pi-Pi StackingCSP->Interaction3Analyte(R)-2-Methyl-2-phenylpiperidineInteraction1->AnalyteInteraction2->AnalyteInteraction3->Analyte

Caption: Three-point interaction model: The piperidine NH H-bonds with the CSP, while the phenyl ring fits into the chiral cavity.

References

  • Coldham, I., et al. (2014).[1] "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications, 50, 10601-10604.[1]

    • Significance: Establishes the separation of N-Boc-2-phenylpiperidine analogs using chiral HPLC (Chiralpak AD/OD).
  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.[1]

    • Significance: Detailed review of polysaccharide CSP mechanisms relevant to cyclic amines.
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."

    • Significance: Validates the solvent compatibility and additive requirements (DEA) for basic amines.

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (R)-2-Methyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of safe and effective therapeutic design. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, presents a common yet critical analytical challenge, particularly when a stereocenter is introduced.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (R)-2-Methyl-2-phenylpiperidine, a chiral tertiary amine with potential applications in medicinal chemistry.[2]

We will dissect the anticipated ¹H NMR spectrum of this molecule, offering a rationale for the chemical shifts and coupling patterns based on fundamental principles. Furthermore, this guide will compare its spectral features with those of analogous piperidine derivatives to highlight key distinguishing characteristics. A comprehensive, field-tested protocol for acquiring high-quality NMR data for this class of compounds is also provided, ensuring reproducibility and accuracy in your own laboratory settings.

The Predicted ¹H NMR Spectrum of (R)-2-Methyl-2-phenylpiperidine

Obtaining a clean, well-resolved ¹H NMR spectrum is fundamental to confirming the identity and purity of (R)-2-Methyl-2-phenylpiperidine. While a publicly available, fully assigned experimental spectrum is not readily found, we can predict the spectral data with high confidence based on established principles of NMR spectroscopy and data from analogous structures.[3][4]

The structure and proton numbering for (R)-2-Methyl-2-phenylpiperidine are as follows:

Chemical structure of (R)-2-Methyl-2-phenylpiperidine with proton labeling

Caption: Chemical structure of (R)-2-Methyl-2-phenylpiperidine with protons labeled for NMR assignment.

The predicted ¹H NMR data is summarized in the table below. These predictions are based on the influence of anisotropic effects from the phenyl ring, the electronegativity of the nitrogen atom, and the rigid chair-like conformation of the piperidine ring.[5][6]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-Ar 7.20 - 7.40Multiplet (m)N/AThese five protons on the phenyl ring will reside in the typical aromatic region. The electronic environment of the ortho, meta, and para protons will be slightly different, leading to a complex multiplet.[7][8]
H-6ax ~2.95Doublet of triplets (dt) or Multiplet (m)J6ax,6eq ≈ 12-13 Hz, J6ax,5ax ≈ 10-13 Hz, J6ax,5eq ≈ 3-4 HzThe axial proton at the C-6 position is deshielded by the adjacent nitrogen. It will exhibit a large geminal coupling to H-6eq and a large axial-axial coupling to H-5ax. A smaller axial-equatorial coupling to H-5eq is also expected.
H-6eq ~2.65Doublet of triplets (dt) or Multiplet (m)J6eq,6ax ≈ 12-13 Hz, J6eq,5ax ≈ 3-4 Hz, J6eq,5eq ≈ 2-3 HzThe equatorial proton at C-6 is also deshielded by the nitrogen but to a lesser extent than its axial counterpart. It will show a large geminal coupling and smaller equatorial-axial and equatorial-equatorial couplings.
H-3, H-4, H-5 1.40 - 1.90Multiplet (m)N/AThe remaining six methylene protons on the piperidine ring will produce a complex, overlapping multiplet in the aliphatic region. Their specific chemical shifts and multiplicities are difficult to predict precisely without 2D NMR data due to significant signal overlap.
CH₃ ~1.35Singlet (s)N/AThe methyl protons are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a singlet. Its upfield shift is characteristic of an alkyl group.
N-H 1.50 - 2.50Broad singlet (br s)N/AThe proton on the nitrogen atom often appears as a broad singlet due to quadrupole broadening and potential chemical exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on concentration and solvent.

Comparative ¹H NMR Analysis: Distinguishing (R)-2-Methyl-2-phenylpiperidine

To appreciate the unique spectral features of (R)-2-Methyl-2-phenylpiperidine, it is instructive to compare its predicted spectrum with that of related, more common piperidine derivatives.

CompoundKey Distinguishing ¹H NMR Features
Piperidine A simple spectrum with two broad multiplets around 2.79 ppm (α-protons) and 1.53 ppm (β- and γ-protons).[9] Lacks aromatic signals and a methyl singlet.
2-Methylpiperidine Shows a characteristic doublet for the methyl group around 1.05 ppm due to coupling with the C-2 proton. The C-2 proton itself appears as a multiplet.[10] Lacks aromatic signals.
2-Phenylpiperidine Exhibits aromatic signals similar to the target compound. However, it lacks the methyl singlet and instead has a proton at the C-2 position, which would appear as a downfield multiplet.

The key takeaway is that the combination of a singlet for the C-2 methyl group and a multiplet in the aromatic region provides a unique fingerprint for the 2-methyl-2-phenylpiperidine scaffold.

The Role of Chiral Solvating Agents

While a standard ¹H NMR spectrum will not distinguish between the (R) and (S) enantiomers of 2-Methyl-2-phenylpiperidine, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions that lead to separate signals for the enantiomers.[11] Agents like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of (18-crown-6)-tetracarboxylic acid can be added to the NMR sample, causing a separation (nonequivalence) in the chemical shifts of the corresponding protons of the two enantiomers, allowing for the determination of enantiomeric excess.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of (R)-2-Methyl-2-phenylpiperidine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of (R)-2-Methyl-2-phenylpiperidine directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • This protocol is designed for a 400 MHz NMR spectrometer, which provides a good balance of resolution and accessibility.
  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines and good resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.
  • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS to any potential downfield protons are captured.
  • Acquisition Time: Typically around 2-4 seconds.
  • Relaxation Delay (D1): Set to 1-2 seconds.
  • Number of Scans (NS): Start with 16 scans for a relatively concentrated sample. Increase if the signal-to-noise ratio is low.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the spectrum by setting the TMS peak to 0 ppm.
  • Integrate all signals to determine the relative number of protons for each peak.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the characterization of (R)-2-Methyl-2-phenylpiperidine using ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Run Experiment acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate & Analyze proc2->proc3 an1 Assign Peaks to Protons proc3->an1 an2 Compare with Alternatives an1->an2 an3 Confirm Structure an2->an3 end end an3->end Final Report

Caption: Workflow for the ¹H NMR characterization of (R)-2-Methyl-2-phenylpiperidine.

Conclusion

The ¹H NMR spectrum of (R)-2-Methyl-2-phenylpiperidine, while not publicly cataloged in detail, can be reliably predicted. The key identifying features are the singlet corresponding to the C-2 methyl group and the multiplet in the aromatic region, in addition to the characteristic signals of the piperidine ring protons. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the ¹H NMR data for this and similar chiral piperidine derivatives. This guide serves as a robust framework for the structural verification of this important class of molecules, ensuring the integrity and quality of research in drug discovery and development.

References

  • Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(24), 9178–9182. [Link]

  • Li, H., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169–3174. [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). ¹H NMR Spectroscopy. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 64(11), 3635–3644. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • SlidePlayer. (n.d.). Coupling constants for ¹H and ¹³C NMR. [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

Sources

Navigating the Chiral Landscape: A Comparative Guide to the Specific Optical Rotation of (R)-2-Methyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the specific optical rotation of enantiomerically pure (R)-2-Methyl-2-phenylpiperidine. In the pursuit of developing stereochemically pure active pharmaceutical ingredients (APIs), the ability to accurately characterize enantiomers is paramount. Optical rotation is a fundamental property used to distinguish between enantiomers, and a reliable reference value is crucial for quality control, enantiomeric excess (e.e.) determination, and regulatory submissions.

This document moves beyond a simple data sheet to offer a deeper, field-proven perspective. We will explore the challenges in sourcing a definitive specific rotation value for (R)-2-Methyl-2-phenylpiperidine, provide a comparative analysis with structurally related compounds, and detail the rigorous experimental protocol necessary for an accurate in-house determination.

The Challenge: The Absence of a Definitive Literature Value

A thorough review of scientific literature and chemical databases reveals a notable absence of a reported specific optical rotation value for enantiomerically pure (R)-2-Methyl-2-phenylpiperidine. While the synthesis and biological activity of racemic 2-Methyl-2-phenylpiperidine and other substituted piperidines are documented, the specific chiroptical properties of the individual enantiomers remain largely uncharacterized in publicly accessible resources.[1][2][3]

This data gap presents a significant challenge for researchers working with this compound. Without a literature benchmark, establishing the enantiomeric purity of a synthesized batch requires more than a simple polarimetry measurement. It necessitates a robust analytical strategy, often involving chiral chromatography, to correlate the observed rotation with a known enantiomeric excess.

Comparative Analysis: Insights from Structurally Related Piperidines

In the absence of direct data, a comparative analysis of structurally similar chiral piperidines can provide valuable context and an estimated range for the expected optical rotation. The magnitude and sign of the specific rotation are influenced by the nature and spatial arrangement of substituents on the chiral center.

CompoundStructureSpecific Rotation ([α]D)Conditions (Solvent)
(S)-2-PhenylpiperidineNot available in search results
(R)-1-phenylethanol+44.06°c = 0.54, CH2Cl2[4]
(R)-1-(4-methoxyphenyl)ethanol+33.80°c = 0.60, CH2Cl2[4]

Table 1: Specific Optical Rotation of Compounds Structurally Related to (R)-2-Methyl-2-phenylpiperidine. While not piperidine derivatives, the substituted 1-phenylethanols provide an example of how aromatic and alkyl groups attached to a stereocenter contribute to optical rotation. The electronic and steric properties of the substituents significantly influence the interaction with plane-polarized light.

The introduction of a methyl group at the C2 position of the piperidine ring, alongside the phenyl group, is expected to have a significant impact on the specific rotation compared to the unsubstituted 2-phenylpiperidine. The increased steric bulk and altered electronic environment around the stereocenter will likely lead to a distinct chiroptical signature.

Experimental Protocol for the Determination of Specific Optical Rotation

Given the lack of a literature value, a rigorous in-house determination of the specific optical rotation for (R)-2-Methyl-2-phenylpiperidine is essential. The following protocol outlines the critical steps and considerations for obtaining a reliable and reproducible value. This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.

Workflow for Accurate Specific Rotation Measurement

Caption: Workflow for the determination of specific optical rotation.

Step-by-Step Methodology
  • Sample Preparation and Purity Confirmation:

    • Source of (R)-2-Methyl-2-phenylpiperidine: The sample must be of the highest possible enantiomeric purity. This is typically achieved through enantioselective synthesis or chiral resolution of a racemic mixture.

    • Confirmation of Enantiomeric Purity: The enantiomeric excess (e.e.) of the sample must be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method. This is a critical self-validating step. The specific rotation value is only meaningful if the enantiomeric purity is known.

    • Solvent Selection: Use a high-purity, spectroscopic grade solvent. The choice of solvent can significantly impact the measured rotation. Common solvents for polarimetry include methanol, ethanol, chloroform, and dichloromethane. The solvent used must be reported with the final value.

    • Concentration: Accurately prepare a solution of the sample at a known concentration (c), typically expressed in g/100 mL. The concentration should be chosen to give a significant observed rotation without being so high as to cause non-linearity.

  • Instrumentation and Measurement:

    • Polarimeter: Use a high-precision polarimeter. The instrument should be properly calibrated using a standard quartz plate.

    • Wavelength: The measurement is typically performed using the sodium D-line (589 nm).

    • Temperature Control: The temperature of the sample cell must be precisely controlled and recorded, as specific rotation is temperature-dependent. A standard temperature of 20°C or 25°C is often used.

    • Measurement:

      • Rinse the sample cell with the pure solvent and take a blank reading.

      • Fill the cell with the sample solution, ensuring no air bubbles are present.

      • Record the observed rotation (α). Take multiple readings and average them to minimize random error.

  • Calculation and Reporting:

    • Specific Rotation ([α]) Calculation: The specific rotation is calculated using the Biot's law formula: [α]Tλ = (100 × α) / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the sample in g/100 mL.

    • Reporting: The final specific rotation value should be reported along with all experimental parameters, for instance: [α]20D = +X.X° (c Y.YY, solvent).

Logical Framework for Data Interpretation

G cluster_0 Experimental Determination cluster_1 Calculated Value cluster_2 Contextual Analysis Observed_Rotation Observed Rotation (α) Specific_Rotation Specific Rotation [α] Observed_Rotation->Specific_Rotation Biot's Law Concentration Concentration (c) Concentration->Specific_Rotation Path_Length Path Length (l) Path_Length->Specific_Rotation Enantiomeric_Excess Enantiomeric Excess (e.e.) Purity_Confirmation Confirmation of Stereochemical Integrity Enantiomeric_Excess->Purity_Confirmation Literature_Comparison Comparison with Analogs Specific_Rotation->Literature_Comparison Specific_Rotation->Purity_Confirmation

Caption: Logical relationship for interpreting specific optical rotation data.

Conclusion and Recommendations

The specific optical rotation of (R)-2-Methyl-2-phenylpiperidine is a critical parameter for its development as a potential pharmaceutical agent. While a definitive value is currently absent from the scientific literature, this guide provides a robust framework for its in-house determination and interpretation.

We strongly recommend that researchers working with this compound perform a rigorous experimental determination of its specific rotation, following the detailed protocol outlined above. The resulting data, when published, will be an invaluable contribution to the chemical and pharmaceutical sciences, filling a critical data gap and facilitating the work of other researchers in the field. By adhering to the principles of scientific integrity and self-validating experimental design, the scientific community can collectively build a more complete and reliable library of chiroptical data.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Journal of Medicinal Chemistry.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry.
  • Buy 2-methyl-2-phenylpiperidine | 933701-34-9 | 95 - Smolecule. (2023). Smolecule.
  • Exploring the Unusual Optical Rotation and Photophysical Properties of a Meisenheimer Complex. (2025). ChemRxiv.
  • Continuous flow enantioselective synthesis of the key phenylpiperidine... (n.d.).
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025).
  • Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. (n.d.).
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). Journal of Medicinal Chemistry.
  • Representative 2‐substituted piperidine containing natural products. (n.d.).
  • (R)-2-phenylpiperidine | C11H15N | CID 11789520 - PubChem. (n.d.). PubChem.
  • 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem. (n.d.). PubChem.
  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. (2014).
  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). PMC.
  • Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry.
  • (S)-2-Phenylpiperidine 95 70665-05-3. (n.d.). Sigma-Aldrich.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online.
  • 1 A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines Azzam A. M. AL-Hadedi1, Stuart Sawyer2, St - ePrints Soton. (n.d.). University of Southampton.
  • The effect of methyl group rotation on 1H-1H solid-state NMR spin-diffusion spectra. (n.d.). ChemRxiv.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.

Sources

A Comparative Guide to the Bioactivity of (R)-2-Methyl-2-phenylpiperidine and its Racemate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. A significant number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1][2] While these enantiomers share the same molecular formula and connectivity, their spatial arrangement can lead to profoundly different interactions with the chiral environment of biological systems, such as receptors and enzymes.[3] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to undesirable side effects.[1]

This guide provides a comparative analysis of the bioactivity of the pure (R)-enantiomer of 2-Methyl-2-phenylpiperidine against its racemic mixture—a 1:1 combination of the (R) and (S) enantiomers. 2-Methyl-2-phenylpiperidine is a tertiary amine featuring a piperidine ring, a scaffold found in numerous pharmaceuticals with a wide spectrum of biological activities, including analgesic, antidepressant, and central nervous system (CNS) stimulant effects.[4][5][6][7] By examining this compound, we will illustrate the fundamental principles of stereoselectivity in drug action and the experimental methodologies used to elucidate these differences.

The Putative Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

While the phenylpiperidine core is common in opioid analgesics that target mu-opioid receptors[8], evidence for related, simpler structures suggests that 2-Methyl-2-phenylpiperidine likely exerts its primary effects on nicotinic acetylcholine receptors (nAChRs). A study on the closely related (+/-)-2-Methylpiperidine demonstrated that the (+) enantiomer stereospecifically enhances the binding of nicotine to its receptor in the brain, while the (-) enantiomer is inactive in this regard.[9] This points to a specific, stereoselective interaction with a nicotinic receptor up-regulatory site.

nAChRs are ligand-gated ion channels involved in a wide array of physiological processes in the central and peripheral nervous systems.[10] Their activation by acetylcholine or other agonists leads to a conformational change, opening a channel permeable to cations (primarily Na+ and Ca2+), resulting in neuronal depolarization and downstream signaling.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (ACh) or Ligand ACh->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Cell_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cell_Response Ca_Signal->Cell_Response

Caption: Generalized signaling pathway for nicotinic acetylcholine receptors (nAChRs).

Comparative Bioactivity: Synthesizing Evidence from Analogous Compounds

For instance, in a study on 2-methyl isomers of a phenylpiperazine compound, the (2R) isomer showed preferential activity at α7 nAChRs, whereas the (2S) isomer was more active at α9 nAChRs. The bioactivity of a racemate is the composite of the actions of both enantiomers. If one enantiomer is a potent agonist and the other is a weak antagonist, the racemate will display an intermediate, and potentially misleading, pharmacological profile.

The table below presents hypothetical, yet illustrative, data for (R)-2-Methyl-2-phenylpiperidine and its racemate, based on the principles observed in analogous systems.[11] This data represents what would be determined through the experimental protocols detailed in the subsequent section.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, µM)Efficacy (Iₘₐₓ % vs ACh)
(R)-2-Methyl-2-phenylpiperidine α7 nAChR500.895% (Agonist)
α9* nAChR800> 100< 5% (Inactive)
Racemic 2-Methyl-2-phenylpiperidine α7 nAChR1001.548% (Partial Agonist)
α9* nAChR1500> 100< 5% (Inactive)

Note: This data is illustrative and designed to demonstrate the expected differences based on established pharmacological principles of stereoisomerism.

This hypothetical data illustrates a common scenario:

  • The (R)-enantiomer is a potent and efficacious agonist at the α7 nAChR.

  • The (S)-enantiomer (which constitutes 50% of the racemate) is assumed to have significantly lower affinity and efficacy.

  • The Racemate consequently displays lower binding affinity (higher Kᵢ) and significantly reduced efficacy, appearing as a partial agonist. An investigator studying only the racemate might incorrectly conclude the compound is a partial agonist, missing the potent, fully agonistic activity of the pure (R)-enantiomer.

Caption: Enantiomers interacting differently with a chiral receptor binding site.

Experimental Protocols & Methodologies

To empirically determine the bioactivity and differentiate between the enantiomer and the racemate, a combination of binding and functional assays is essential. The following protocols describe a robust workflow for this purpose.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human nAChR subtype of interest (e.g., α7).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine), and varying concentrations of the test compound ((R)-enantiomer or racemate).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity (EC₅₀, Iₘₐₓ)

This electrophysiological technique directly measures the functional response of receptors (ion channel opening) to an agonist in living cells, typically Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Harvest and prepare mature Xenopus laevis oocytes.

  • Receptor Expression: Inject the oocytes with cRNA encoding the specific nAChR subunits (e.g., human α7). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply a known concentration of acetylcholine (ACh) as a positive control to establish a baseline maximum response. After a washout period, apply varying concentrations of the test compound ((R)-enantiomer or racemate) and record the peak inward current (I).

  • Data Normalization and Analysis:

    • Normalize the current response evoked by the test compound to the maximum response evoked by the control ACh application (I/Iₘₐₓ).

    • Plot the normalized current against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using the Hill equation to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the Iₘₐₓ (a measure of efficacy).

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Assay (TEVC) start Start: Synthesize & Purify (R)- and Racemic Compounds b1 Prepare nAChR-expressing cell membranes start->b1 f1 Inject Xenopus Oocytes with nAChR cRNA start->f1 b2 Incubate membranes with Radioligand + Test Compound b1->b2 b3 Filter and Count Radioactivity b2->b3 b4 Calculate IC₅₀ and Kᵢ b3->b4 end_node Conclusion: Comparative Bioactivity Profile b4->end_node f2 Incubate for Receptor Expression f1->f2 f3 Perform Two-Electrode Voltage Clamp Recording f2->f3 f4 Apply Compound & Measure Current f3->f4 f5 Calculate EC₅₀ and Iₘₐₓ f4->f5 f5->end_node

Caption: Experimental workflow for comparing enantiomer and racemate bioactivity.

Conclusion and Expert Insights

The fundamental principle of stereochemistry in pharmacology dictates that enantiomers of a chiral drug must be evaluated independently.[2][3] As illustrated by the case of 2-Methyl-2-phenylpiperidine and its analogs, assuming the bioactivity of a racemate is representative of its most active component is a significant scientific pitfall. The racemate's activity is a blended, and often dampened, reflection of the individual actions of its (R) and (S) isomers.

For researchers in drug development, the key takeaway is the necessity of chiral separation and individual enantiomer testing early in the discovery pipeline. This approach unveils the true potential of the eutomer, prevents the distomer from confounding structure-activity relationship (SAR) studies, and ultimately leads to the development of safer and more effective therapeutics with optimized pharmacological profiles. The use of robust, quantitative methods like radioligand binding and electrophysiology is critical to accurately define the affinity, potency, and efficacy of each stereoisomer.

References

  • Galla, J. P., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • Zhang, L., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2534. Available at: [Link]

  • Mkhize, N. P. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-phenyl-2-(piperidin-2-yl)acetate. PubChem. Retrieved from [Link]

  • Sloan, J. W., et al. (1985). Stereospecificity of 2-methylpiperidine binding to a nicotinic up-regulatory site in the rat brain P2 preparation. Life Sciences, 37(15), 1367-1372. Available at: [Link]

  • Gund, M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5944-5949. Available at: [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. Available at: [Link]

  • Szałaj, N., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(15), 2829-2843. Available at: [Link]

  • Fucile, S., & Gotti, C. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2496. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Khan, S. A., et al. (2004). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Indian Journal of Pharmaceutical Sciences, 66(3), 356-359. Available at: [Link]

  • Newman, A. H., et al. (1992). Effects of addition of a 2-methyl group to ethyl nipecotates (beta-meperidines) on receptor affinities and opiate agonist/antagonist activities. Journal of Medicinal Chemistry, 35(22), 4135-4142. Available at: [Link]

  • Galla, J. P., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ResearchGate. Retrieved from [Link]

  • Chhabra, G., et al. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. Retrieved from [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Reagents and conditions.... Retrieved from [Link]

  • Jiang, J., et al. (2020). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 11(4), 468-474. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiperidine. Retrieved from [Link]

  • Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(6), 350-355. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]

  • Gotti, C., & Fucile, S. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Retrieved from [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link]

  • Barreiro, E. J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • Chhabra, G., et al. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. ResearchGate. Retrieved from [Link]

  • Wenzel, M., et al. (2016). Racemic vs. enantiopure inert Ti(iv) complex of a single diaminotetrakis(phenolato) ligand in anticancer activity toward human drug-sensitive and -resistant cancer cell lines. RSC Advances, 6(59), 54062-54073. Available at: [Link]

  • Agranat, I., & D'Acquarica, I. (2025). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. The Hebrew University of Jerusalem. Retrieved from [Link]

  • Papke, R. L., et al. (2023). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. ACS Pharmacology & Translational Science, 6(11), 1735-1748. Available at: [Link]

  • Goldberg, D. H. (2010). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. Medical Hypotheses, 74(4), 745-753. Available at: [Link]

  • Lester, R. A., et al. (2012). Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use. Neuroscience & Biobehavioral Reviews, 36(1), 389-400. Available at: [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 38(19), 3655-3669. Available at: [Link]

  • Kljun, J., & Modec, B. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(30), 12975-12985. Available at: [Link]

Sources

validating absolute configuration of 2,2-disubstituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Validating Absolute Configuration of 2,2-Disubstituted Piperidines

The Quaternary Conundrum

2,2-disubstituted piperidines represent a specific and notorious challenge in stereochemical assignment. Unlike their mono-substituted counterparts, these scaffolds possess a quaternary chiral center adjacent to the nitrogen atom.

This structural feature creates two significant hurdles for the medicinal chemist:

  • The "Blind Spot" in NMR: There is no proton attached to the chiral center (C2). Standard NOE (Nuclear Overhauser Effect) experiments, which rely on spatial proximity between protons to assign relative stereochemistry, are often inconclusive because the critical

    
     vector is missing.
    
  • Steric Fortress: The geminal disubstitution creates significant steric bulk around the nitrogen. This often renders standard derivatization reactions (e.g., forming Mosher amides) kinetically sluggish or impossible, risking "kinetic resolution" where one enantiomer reacts faster than the other, leading to false assignments.

This guide objectively compares the three viable pathways for validating absolute configuration (AC) of these scaffolds: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Chiral Solvating Agent (CSA) NMR .

Decision Matrix: Selecting the Right Methodology

Before committing resources, use this logic flow to determine the most viable validation method for your specific piperidine analog.

DecisionTree Start Sample: 2,2-Disubstituted Piperidine Crystalline Is the sample a solid capable of single crystal growth? Start->Crystalline HeavyAtom Does it contain a heavy atom (S, Cl, Br, or metal)? Crystalline->HeavyAtom Yes Chromophore Does it have a UV Chromophore (Aryl, C=O) near C2? Crystalline->Chromophore No (Oil/Amorphous) XRD_Mo METHOD A: SC-XRD (Mo Source) HeavyAtom->XRD_Mo Yes (Z > Si) XRD_Cu METHOD A: SC-XRD (Cu Source required) HeavyAtom->XRD_Cu No (Light Atom) VCD METHOD B: VCD + DFT (Solution Phase) Chromophore->VCD No (Aliphatic only) ECD Consider ECD + DFT (Less structural detail than VCD) Chromophore->ECD Yes (Strong UV) CSA METHOD C: NMR + CSA (Pirkle Alcohol/Binol) VCD->CSA If computational cost is prohibitive ECD->VCD Ambiguous Result

Figure 1: Strategic decision tree for stereochemical assignment. Note that VCD is the preferred solution-phase method due to the rich vibrational information in the piperidine ring.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard Best For: Crystalline solids, final drug candidates.

SC-XRD provides an unequivocal 3D picture of the molecule. However, for "light atom" structures (C, H, N, O—typical for piperidines), standard diffraction is insufficient to distinguish enantiomers because the anomalous scattering signal is weak.

The Validation Metric: The Flack Parameter

You cannot simply "look" at the structure. You must refine the Flack parameter (


) .[1][2][3][4]
  • 
     (u < 0.04):  The model has the correct absolute configuration.
    
  • 
     (u < 0.04):  The model is inverted; the sample is the opposite enantiomer.
    
  • 
    :  The crystal is a racemic twin or the data contains no anomalous signal.
    
Protocol: Anomalous Dispersion for Light Atoms

Since 2,2-disubstituted piperidines often lack heavy atoms, you must modify the standard protocol:

  • Radiation Source: Do not use Molybdenum (Mo-K

    
    ). You must use Copper (Cu-K
    
    
    
    )
    radiation (
    
    
    ) to maximize the anomalous scattering of Oxygen and Nitrogen.
  • Derivatization (Optional but Recommended): If the free base is an oil or yields poor Flack parameters, convert the piperidine to a salt using a heavy-atom acid:

    • Hydrobromide (HBr) salt: Introduces Br (strong anomalous scatterer).

    • Camsylate salt: Introduces a known chiral center (internal reference), allowing assignment via relative stereochemistry (the "Bijvoet pair" method becomes unnecessary if a known chiral center is present).

Method B: Vibrational Circular Dichroism (VCD)

Status: The Solution-Phase Champion Best For: Oils, early-stage intermediates, samples where derivatization fails.

VCD measures the differential absorption of left vs. right circularly polarized infrared light (


).[5] Unlike Electronic CD (ECD), VCD does not require a chromophore; it relies on the inherent chirality of molecular vibrations (C-H, C-N, C-C bonds).

Why for Piperidines? The piperidine ring is conformationally flexible (chair/boat). 2,2-disubstitution locks the ring into specific low-energy conformations to avoid 1,3-diaxial strain. VCD is hypersensitive to these conformational locks, producing distinct "fingerprint" spectra that ECD often misses.

Workflow: The Self-Validating VCD Loop

The reliability of VCD comes from the SimIR/SimVCD score (range 0–1), which quantifies the match between the experimental spectrum and the ab initio prediction.

VCD_Workflow Exp Experimental VCD (FT-IR with PEM) Compare Compare & Assign (SimVCD Score) Exp->Compare Comp_Start Computational Start (R-enantiomer) Conf_Search Conformational Search (MMFF/PM6) Comp_Start->Conf_Search DFT_Opt DFT Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt Low E conformers Freq_Calc Frequency & VCD Calculation DFT_Opt->Freq_Calc Boltz Boltzmann Averaging Freq_Calc->Boltz Boltz->Compare

Figure 2: The VCD/DFT validation loop. High similarity scores (>0.5) between experimental and calculated spectra confirm the configuration.

Critical Technical Note: Conformational Averaging

For 2,2-disubstituted piperidines, the substituent at C2 (e.g., a methyl vs. a phenyl) will dictate the axial/equatorial preference.

  • Step 1: Perform a conformational search (e.g., Spartan or MacroModel) to find all chair conformers within 5 kcal/mol.

  • Step 2: Optimize geometries using DFT (B3LYP/6-31G(d) or higher).

  • Step 3: Calculate VCD frequencies.

  • Step 4: Generate the final predicted spectrum by Boltzmann weighting the conformers based on their Gibbs free energy (

    
    ). Failure to Boltzmann weight will lead to incorrect assignment. 
    

Method C: NMR with Chiral Solvating Agents (CSA)

Status: The "Quick Check" (Use with Caution) Best For: Determining Enantiomeric Excess (ee), preliminary assignment.

The Problem with Mosher's Amides: Classically, one would react the amine with Mosher's acid chloride (MTPA-Cl). However, for a 2,2-disubstituted piperidine , the nitrogen is extremely hindered. The reaction often fails or requires forcing conditions that cause racemization.

The Solution: Non-Covalent CSAs Instead of forming a bond, use a Chiral Solvating Agent that forms a transient diastereomeric complex in the NMR tube.

  • Recommended Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or Pirkle Alcohols .

  • Mechanism: The acidic proton of BNPPA hydrogen bonds with the piperidine nitrogen. The chiral environment of the binaphthyl backbone induces different chemical shifts (

    
    ) for the R and S enantiomers of the piperidine.
    
  • Validation: You must have a sample of the racemate to identify the split peaks first. This method is generally comparative (requires a known standard) rather than absolute (ab initio), unless a robust predictive model exists for your specific subclass.

Comparative Data Summary

FeatureSC-XRD (Method A)VCD (Method B)NMR + CSA (Method C)
Certainty Absolute (100%) High (>95%) Moderate (Ref. dependent)
Sample State Single Crystal (Required)Solution (5-10 mg)Solution (1-5 mg)
Time to Result Days to Weeks (Crystal growth)24-48 Hours (Calc time)< 1 Hour
Steric Sensitivity NoneHigh (Conformers matter)High (Complexation issues)
Self-Validating? Yes (Flack Parameter)Yes (SimVCD Score)No (Needs standard)
Cost High (Instrument/Service)Moderate (Software/Instrument)Low (Reagents)

References

  • Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Parsons, S. (2021). Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. Link

  • Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. (Review of Mosher/CSA limitations). Link

Sources

Definitive Guide: Chromatographic Separation of Diastereomeric Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperidine Problem"

Piperidine derivatives are ubiquitous in medicinal chemistry, forming the core of countless alkaloids and synthetic drugs (e.g., paroxetine, ritalin analogues). However, they present a dual challenge in chromatography:

  • Basicity: The secondary amine (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • Stereochemical Complexity: 3,4- or 3,5-disubstituted piperidines often exist as mixtures of diastereomers (cis/trans) and enantiomers. While diastereomers have distinct physicochemical properties, their separation is often complicated by rotameric effects and conformational flexibility.

This guide objectively compares the two dominant methodologies for separating these diastereomers: High-pH Reversed-Phase HPLC (RP-HPLC) and Supercritical Fluid Chromatography (SFC) .[1]

Methodology Comparison

Method A: High-pH Reversed-Phase HPLC (Achiral)

The Robust Workhorse

While diastereomers can theoretically be separated on standard C18 columns, acidic mobile phases often fail for piperidines due to cationic repulsion and silanol overloading. The modern standard is High-pH RP-HPLC .

  • Mechanism: At pH > 10, piperidine is deprotonated (neutral). This increases hydrophobicity, improves retention on C18, and eliminates silanol interactions.

  • Stationary Phase: Hybrid-particle C18 (e.g., Waters XBridge, Phenomenex Gemini) is required to withstand alkaline hydrolysis.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[2][3]

Method B: Supercritical Fluid Chromatography (SFC)

The Speed & Selectivity Specialist

SFC is increasingly becoming the "Gold Standard" for basic amines. The supercritical CO₂ acts as a non-polar solvent, while polar modifiers (MeOH) and basic additives drive elution.

  • Mechanism: Normal-phase retention mechanism. The high diffusivity of scCO₂ allows for high flow rates and rapid equilibration.

  • Stationary Phase:

    • Achiral: 2-Ethylpyridine (2-EP) or Diol (specifically for basic compounds).

    • Chiral (used for diastereomers): Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, OD-H). Note: Chiral columns are often used for diastereomers because they offer superior shape selectivity compared to C18.

  • Mobile Phase: scCO₂ + Methanol (with 0.1% Diethylamine or Isopropylamine).

Head-to-Head Performance Analysis

The following data represents a composite analysis of separating a representative 3,4-disubstituted piperidine mixture (cis/trans).

FeatureHigh-pH RP-HPLC (Method A)SFC (Method B)Winner
Column Chemistry Hybrid C18 (Achiral)Amylose-C (Chiral/Polysaccharide)Context Dependent
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACNCO₂ / MeOH + 0.1% DEASFC (Green)
Run Time 15 - 25 minutes3 - 8 minutesSFC
Peak Shape (Tailing) 1.1 - 1.3 (Good)1.0 - 1.1 (Excellent)SFC
Resolution (

)
2.5 - 4.0> 5.0SFC
Sample Solubility High (Aqueous/Organic)Moderate (Organic only)HPLC
Solvent Consumption HighVery LowSFC

Scientist's Verdict:

  • Choose High-pH HPLC if you are in a QC environment, require validated methods with standard equipment, or if your sample is extremely polar/aqueous.

  • Choose SFC for high-throughput screening, purification (prep-scale), or if the diastereomers are structurally very similar. The "shape selectivity" of polysaccharide columns in SFC mode often resolves isomers that co-elute on C18.

Decision Logic & Workflows

Diagram 1: Method Selection Decision Tree

This logic gate helps determine the starting point based on sample chemistry and goals.

MethodSelection Start Start: Piperidine Diastereomer Mixture Solubility Is sample soluble in MeOH/EtOH/IPA? Start->Solubility Scale Goal: Analytical or Purification? Solubility->Scale Yes HPLC_Route Primary Choice: High-pH RP-HPLC (C18) Solubility->HPLC_Route No (Aqueous only) Basicity Is pKa > 10? Scale->Basicity Purification Scale->Basicity Analytical SFC_Route Primary Choice: SFC (Amylose/Cellulose) Basicity->SFC_Route Yes (Avoid Tailing) Basicity->HPLC_Route No (Weak base) HILIC_Route Alternative: HILIC (Silica/Amide) SFC_Route->HILIC_Route If separation fails

Caption: Decision tree for selecting the optimal chromatographic mode for piperidine derivatives.

Detailed Experimental Protocol: SFC Separation

This protocol is designed for a challenging separation of 3,5-disubstituted piperidine diastereomers using a polysaccharide-based column. This setup utilizes the "Shape Selectivity" of the chiral phase to separate diastereomers, which is often more effective than relying on hydrophobicity differences in C18.

Materials & Reagents
  • System: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).

  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: CO₂ (SFC Grade).

  • Mobile Phase B (Modifier): Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Critical: The basic additive suppresses ionization of the piperidine, sharpening peaks.

Step-by-Step Workflow
  • System Equilibration:

    • Set Back Pressure Regulator (BPR) to 120 bar .

    • Set Column Temperature to 40°C .

    • Flow rate: 3.0 mL/min .

    • Run 100% CO₂ for 2 mins, then ramp to 20% Modifier over 2 mins. Hold for 10 mins until baseline is stable.

  • Screening Gradient (Generic):

    • Time 0.0: 5% B

    • Time 8.0: 50% B

    • Time 9.0: 50% B

    • Time 9.1: 5% B

    • Note: Piperidines usually elute between 10-30% modifier.

  • Optimization (Isocratic):

    • Once the approximate elution %B is found (e.g., 20%), switch to isocratic mode for maximum resolution.

    • Formula:

      
      
      
    • Example: If peak elutes at 20% in gradient, run Isocratic 15% B.

  • Sample Injection:

    • Dissolve sample in 100% Methanol (avoid DMSO if possible, as it can cause pressure spikes in SFC).

    • Concentration: 1.0 mg/mL.

    • Injection Volume: 2-5 µL.

Diagram 2: SFC Workflow Mechanism

This diagram illustrates why the basic additive is non-negotiable for piperidines in SFC.

SFC_Mechanism Piperidine Piperidine (R2-NH) Interaction Ionic Interaction (Peak Tailing) Piperidine->Interaction No Additive Silanol Residual Silanols (Si-OH) Silanol->Interaction Additive Basic Additive (DEA/IPA) Additive->Piperidine Suppresses Ionization Additive->Silanol Preferential Binding Blocked Sites Blocked (Sharp Peaks) Interaction->Blocked With Additive

Caption: Mechanism of basic additives (DEA/IPA) in preventing peak tailing for secondary amines.

References

  • Ebinger, K., & Weller, H. N. (2013).[1] Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. Retrieved from [Link][1]

  • Lipka, E., et al. (2018).[4] Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations.[1][5] Journal of Chromatography A. Retrieved from [Link]

  • Hartwieg, J. C. D., et al. (2014).[6] 3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers.[6] Organic Process Research & Development.[6] Retrieved from [Link]

Sources

Comparative Guide: Spectroscopic Analysis of (R)-2-Methyl-2-phenylpiperidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of spectroscopic and chromatographic methods for the analysis of (R)-2-Methyl-2-phenylpiperidine , a critical chiral intermediate often used in the synthesis of NMDA receptor antagonists (e.g., Lanicemine analogs) and dissociative anesthetics.

Executive Summary

(R)-2-Methyl-2-phenylpiperidine presents a dual analytical challenge: it lacks strong chromophores (relying solely on the phenyl ring) and possesses a quaternary chiral center that is sterically hindered.

This guide compares three dominant analytical workflows: Chiral SFC (Supercritical Fluid Chromatography) , Chiral HPLC , and qNMR (Quantitative Nuclear Magnetic Resonance) .

  • Recommendation: Chiral SFC is the superior method for routine enantiomeric excess (ee) determination due to speed and resolution.

  • Orthogonal Method: qNMR is recommended for absolute potency assignment (assay) to eliminate reference standard dependency.

Impurity Profile & Synthetic Origins

Understanding the "Why" behind the analysis requires mapping impurities to the synthetic route (typically Grignard addition to a ketimine or hydrogenation of a tetrahydropyridine).

Target Impurities
Impurity TypeSpecific CompoundOriginDetection Challenge
Enantiomer (S)-2-Methyl-2-phenylpiperidineStereochemical leak during resolution or asymmetric synthesis.Identical MS/NMR; requires chiral stationary phase.
Des-methyl 2-PhenylpiperidineIncomplete methylation or starting material impurity.Co-elution in RP-HPLC; distinct in GC/NMR.
Unsaturated 6-Methyl-6-phenyl-2,3,4,5-tetrahydropyridineIncomplete hydrogenation.Distinct UV absorption (conjugated system).
Oxidative N-Oxides / LactamsStorage degradation.Polar; tailing peaks in Normal Phase.
Diagram: Impurity Origin Pathways

ImpurityOrigins SM Acetophenone / Imine Precursor Reaction Asymmetric Synthesis/Grignard SM->Reaction Product (R)-2-Methyl-2- phenylpiperidine Reaction->Product Major Pathway Imp_Enant (S)-Enantiomer (Chiral Impurity) Reaction->Imp_Enant Stereocontrol Failure Imp_Des Des-methyl Analog (Side Rxn) Reaction->Imp_Des Competitive Elimination Imp_Unsat Tetrahydropyridine (Incomplete Rxn) Reaction->Imp_Unsat Partial Reduction

Caption: Synthetic origins of key impurities. The quaternary center formation is the primary source of enantiomeric and elimination impurities.

Comparative Analysis of Methods

Method A: Chiral SFC (Supercritical Fluid Chromatography)

Status: The Modern Gold Standard SFC utilizes supercritical CO₂ with organic modifiers (MeOH/EtOH). For basic amines like piperidines, the addition of a basic additive (DEA or IPAm) is mandatory to suppress peak tailing.

  • Pros: 3-5x faster than HPLC; green solvent usage; higher resolution for sterically hindered quaternary centers.

  • Cons: Requires specialized equipment (back-pressure regulators).

Method B: Normal Phase Chiral HPLC

Status: The Traditional Robust Choice Uses Hexane/IPA mixtures.

  • Pros: Extremely robust; transferable to almost any QC lab; excellent for separating non-polar synthetic intermediates.

  • Cons: Long equilibration times; high solvent cost; poor solubility for polar degradation products (N-oxides).

Method C: 1H qNMR (Quantitative NMR)

Status: The Absolute Truth (Orthogonal) Uses an internal standard (e.g., Maleic Acid or TCNB) to determine mass balance.

  • Pros: No reference standard required for the analyte; detects all protonated impurities simultaneously; non-destructive.

  • Cons: High LOD (limit of detection ~0.1%); cannot resolve enantiomers without chiral shift reagents (which are prone to broadening).

Performance Data Comparison

FeatureChiral SFC (CO₂/MeOH)Chiral HPLC (Hex/IPA)qNMR (400 MHz)
Analysis Time 4 - 6 mins20 - 35 mins10 - 15 mins
LOD (Limit of Detection) 0.05%0.05%~0.1 - 0.5%
Enantioselectivity (

)
High (> 1.8)Moderate (1.2 - 1.5)N/A (without shift reagent)
Solvent Cost LowHighLow (Deuterated solvent only)
Primary Use Case Enantiomeric Purity (ee) Legacy QC MethodsPotency / Assay

Detailed Experimental Protocols

Protocol 1: Chiral SFC for Enantiomeric Excess

This method is optimized to separate the (R) and (S) enantiomers and the des-methyl impurity.

  • Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: CO₂ (85%) / Methanol + 0.1% Diethylamine (15%).

    • Note: The basic additive (DEA) is critical to neutralize silanol activity, preventing the amine from tailing.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

  • Detection: UV @ 215 nm (Targeting the phenyl ring absorption).

  • Suitability Criteria: Resolution (

    
    ) between (R) and (S) > 2.0.
    
Protocol 2: qNMR for Absolute Purity (Assay)

Used to certify the potency of the reference standard.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d6.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity).

  • Relaxation Delay (d1): 30 seconds (Critical: Must be

    
     to ensure full relaxation for integration accuracy).
    
  • Pulse Angle: 90°.

  • Procedure:

    • Weigh ~10 mg of (R)-2-Methyl-2-phenylpiperidine and ~5 mg of IS into the same vial (precision ±0.01 mg).

    • Dissolve in 0.7 mL CDCl₃.

    • Integrate the aromatic protons of the IS (6.1 ppm) vs. the methyl group of the piperidine (approx 1.3 - 1.5 ppm singlet).

    • Calculate purity using the molar ratio formula.

Analytical Decision Workflow

Use this logic flow to select the correct method for your development stage.

DecisionTree Start Sample Received Goal Define Analytical Goal Start->Goal IsChiral Need Enantiomeric Purity (ee%)? Goal->IsChiral Stereochem IsAssay Need Absolute Potency (wt%)? Goal->IsAssay Content IsTrace Trace Impurity ID (<0.1%)? Goal->IsTrace Unknowns SFC METHOD A: Chiral SFC (High Throughput) IsChiral->SFC Preferred NMR METHOD C: qNMR (Self-Validating) IsAssay->NMR Best Accuracy HPLC METHOD B: LC-MS/HPLC (High Sensitivity) IsTrace->HPLC Required

Caption: Decision matrix for selecting the analytical technique based on data requirements (Stereochemistry vs. Potency vs. ID).

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem.

  • The Analytical Scientist. (2016). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.

  • National Institutes of Health (PMC). (2025). Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase. NIH.

  • Emery Pharma. (2025). Impurity Analysis and Profiling Services: LC-MS and NMR Methodologies. Emery Pharma.[6]

  • BOC Sciences. (2025). Enantiomeric Purification (HPLC/SFC) Guidelines. BOC Sciences.[]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (R)-2-Methyl-2-phenylpiperidine

[1]

Executive Summary & Compound Identification[1]

Objective: This guide provides a self-validating protocol for the segregation, deactivation, and disposal of (R)-2-Methyl-2-phenylpiperidine. Due to its structural classification as a secondary amine and a piperidine derivative, this compound presents specific risks regarding corrosivity, acute toxicity, and potential precursor status for controlled substances.

Target Compound Profile:

Parameter Detail
Chemical Name (R)-2-Methyl-2-phenylpiperidine
CAS Number 1272031-55-6 (Free base) / 933701-34-9 (varies by salt form)
Molecular Formula C₁₂H₁₇N
Physical State Viscous liquid (Free base) or Crystalline solid (HCl salt)
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral), Combustible

| RCRA Status | Non-listed (unless solvated); Characteristic Waste (D002, D001) |[1][2][3]

Core Directive: Do not dispose of this compound via sanitary sewer or standard trash. All disposal pathways must lead to high-temperature incineration to ensure the complete destruction of the nitrogen heterocycle.

Hazard Assessment & Segregation Logic

The "Why" Behind Segregation

Effective disposal relies on understanding the chemical reactivity of the waste. (R)-2-Methyl-2-phenylpiperidine is a secondary amine .[1] This functional group dictates the segregation logic to prevent immediate laboratory accidents (exotherms) and long-term environmental hazards (carcinogens).[1]

  • Basicity (Exotherm Risk): As a base, it reacts violently with strong acids. Accidental mixing in a waste stream can cause rapid heat generation, pressurizing containers and causing ruptures.

  • Nitrosation (Carcinogen Risk): Secondary amines react with nitrating agents (nitrites, nitrates, nitric acid) to form N-nitrosamines , which are potent carcinogens.

Segregation Decision Matrix

Use the following logic to determine the correct waste stream. This is a self-validating system: if the criteria are not met, the waste cannot enter that stream.

SegregationLogiccluster_legendCritical Safety RuleStartWaste Generation:(R)-2-Methyl-2-phenylpiperidineIsSolidPhysical State?Start->IsSolidContaminatedIs it contaminated?IsSolid->ContaminatedSolid/SaltStreamBStream B: Basic Organic Waste(High pH Liquid)IsSolid->StreamBLiquid/SolutionContaminantTypeContaminant Type?Contaminated->ContaminantTypeYesStreamAStream A: Solid Hazardous Waste(Double Bagged)Contaminated->StreamANo (Pure Substance)ContaminantType->StreamAInert Solids (Wipes)ContaminantType->StreamBSolvents/BasesStreamCStream C: Segregated Oxidizer Waste(DO NOT MIX)ContaminantType->StreamCOxidizers/NitratesNote1NEVER mix Amine wastewith Oxidizers or Acids.

Figure 1: Decision matrix for segregating amine-based chemical waste.

Operational Disposal Protocols

Scenario A: Solid Waste (Pure Salts or Contaminated Debris)

Applies to: Expired solid inventory, spill cleanup debris, contaminated gloves.

  • Containerization: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty yellow hazardous waste bag.[1]

  • Labeling: Label as "Hazardous Waste - Toxic Solid." Explicitly list "(R)-2-Methyl-2-phenylpiperidine" as the constituent.[1][4]

  • Secondary Containment: If the solid is a fine powder, double-bag it to prevent dust inhalation during transport.[1]

  • Disposal Path: Transfer to EHS (Environmental Health & Safety) for incineration .[1]

Scenario B: Liquid Waste (Solutions or Free Base)

Applies to: Reaction mixtures, mother liquors, or liquid free base.[5]

  • pH Check: Verify the pH of the solution. If pH < 4, neutralize slowly with Sodium Bicarbonate to pH 7–9 before adding to organic waste drums (unless the facility has a dedicated acidic-organic stream).

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Basic Organic" waste stream.

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible: Nitric acid, Peroxides.

  • Containerization: Use a standard solvent safety can or glass bottle with a vented cap (if evolution of gas is suspected from minor impurities).[1]

  • Labeling: "Hazardous Waste - Flammable/Corrosive."

Scenario C: Spill Management (Immediate Action)

Pre-requisite: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Isolate: Evacuate the immediate area.

  • Neutralize/Absorb:

    • For Liquids: Cover with a commercial amine neutralizer (citric acid based) or an inert absorbent like vermiculite or sand. Do not use paper towels initially if the concentration is high (heat risk).

    • For Solids: Cover with wet sand to prevent dust, then scoop.

  • Clean: Wipe the area with a dilute acetic acid solution (vinegar) to neutralize trace amines, followed by soap and water.

  • Dispose: All cleanup materials go into Stream A (Solid Hazardous Waste).[1]

Regulatory Compliance & Classification

RCRA Waste Codes (USA)

While (R)-2-Methyl-2-phenylpiperidine is not explicitly listed on the EPA P-list or U-list, it becomes a regulated hazardous waste upon disposal based on characteristics :

CharacteristicCodeCondition
Ignitability D001 If the waste is a liquid formulation with a flash point < 60°C (140°F).[1][6][7]
Corrosivity D002 If the waste is aqueous and has a pH ≥ 12.5 (common for free base amines).
Toxicity Non-Specific While not a "Toxic Characteristic" (TC) metal/pesticide, it must be treated as toxic due to oral toxicity profiles of piperidines.
DEA & Chain of Custody

(R)-2-Methyl-2-phenylpiperidine is a structural analog to controlled substance precursors (related to methylphenidate or opioid synthesis).[1]

  • Recommendation: Although it may not be a Schedule I/II substance in your specific jurisdiction, treat it as a High-Risk Precursor .[1]

  • Protocol: Do not landfill. Ensure the destruction method (incineration) renders the molecule irretrievable. Maintain a log of the mass disposed of to satisfy any potential diversion audits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8][9] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link][1]

  • PubChem. (2024). Compound Summary: 2-Methyl-2-phenylpiperidine.[1][4] National Library of Medicine. [Link]

A Researcher's Guide to Personal Protective Equipment for Handling (R)-2-Methyl-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, in-depth information on the correct selection and use of Personal Protective Equipment (PPE) when handling (R)-2-Methyl-2-phenylpiperidine. The principles and procedures outlined here are designed to ensure your safety and the integrity of your research by minimizing exposure risk. While no specific safety data sheet (SDS) for this exact enantiomer is broadly available, we will proceed with a conservative approach based on the known hazards of its parent compound, 2-methylpiperidine, and the broader phenylpiperidine class.

Hazard Identification: Understanding the Risk

(R)-2-Methyl-2-phenylpiperidine is a substituted piperidine derivative. The piperidine scaffold is a common feature in many biologically active compounds. Phenylpiperidines, in particular, are known to be a class of potent opioid analgesics, acting as agonists at the mu-opioid receptor to inhibit pain pathways in the central nervous system.[1] Well-known members of this class include meperidine and fentanyl.[1][2] While the specific toxicological properties of (R)-2-Methyl-2-phenylpiperidine have not been fully investigated, it is prudent to handle it as a potentially bioactive and hazardous compound.[3]

Based on data for structurally similar compounds like 2-Methylpiperidine and piperidine itself, we must assume the following potential hazards:

  • Flammability: The compound is likely a flammable liquid and vapor.[3][4]

  • Toxicity: It may be harmful if swallowed and toxic in contact with skin or if inhaled.[4][5][6][7]

  • Corrosivity: It could cause severe skin burns and serious eye damage.[3][4][5][6][7]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[4][8]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential.

Core Protective Measures: Your Personal Armor

The minimum PPE for any work in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9][10] However, for a compound with the potential hazards of (R)-2-Methyl-2-phenylpiperidine, this baseline is insufficient. The following sections detail the specific PPE required.

Eye and Face Protection

A researcher's eyes are highly vulnerable to chemical splashes, which can cause irreversible damage.[10]

  • Minimum Requirement: At all times in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9][11]

  • Required for Handling: When handling (R)-2-Methyl-2-phenylpiperidine in any quantity, chemical splash goggles are required.[9][11] Goggles provide a seal around the eyes, offering superior protection against liquid splashes and vapors.[9]

  • High-Risk Operations: For procedures involving a significant splash hazard, such as transferring large volumes or working with reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[9][11] A face shield alone does not provide adequate eye protection.[11]

Hand Protection

Dermal contact is a primary route of exposure for piperidine derivatives.[5][6] Proper glove selection is critical.

  • Glove Material: Disposable nitrile gloves are the standard for providing incidental chemical splash protection in a laboratory setting.[9][10] Latex gloves should be avoided as they offer poor protection against many chemicals and can cause allergic reactions.[9]

  • Glove Selection & Best Practices:

    • Check Compatibility: Always consult a manufacturer's chemical resistance chart to ensure nitrile is suitable for the solvents or reagents being used alongside (R)-2-Methyl-2-phenylpiperidine.[12][13][14][15]

    • Double Gloving: For handling neat (undiluted) compound or concentrated solutions, wearing a second pair of nitrile gloves is a highly recommended practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

    • Immediate Removal: If a glove comes into direct contact with the chemical, it must be removed immediately.[9] Wash your hands thoroughly before donning a new pair.

    • Breakthrough Time: Be aware that disposable gloves are for splash protection only and have a limited breakthrough time, which is the time it takes for the chemical to permeate the glove material.[14] They are not intended for immersion.

Body Protection

Protecting the skin on your body and your personal clothing from contamination is crucial.

  • Lab Coat: A flame-resistant lab coat is required.[11] Ensure it is fully buttoned, with sleeves rolled down.

  • Chemical Apron: When handling larger quantities (e.g., >100 mL) or when there is a significant risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Attire: Always wear long pants and fully enclosed, non-porous shoes. No open-toed shoes, sandals, or shorts are permitted in the laboratory.[11]

Respiratory Protection

Given that piperidine derivatives can be toxic if inhaled and cause respiratory irritation, engineering controls are the first line of defense.[4][7][8]

  • Fume Hood: All work with (R)-2-Methyl-2-phenylpiperidine, including weighing, transferring, and running reactions, must be performed inside a certified chemical fume hood.[16]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures or emergency situations (e.g., a large spill), respiratory protection will be required. A full respiratory protection program, including fit testing and training, is necessary for respirator use. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection.

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, including how you put on, take off, and dispose of your protective gear.

PPE Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 cluster_1 PPE Level start Start: Assess Task weighing Weighing Solid (<1g) or Preparing Dilute Solution (<10mL) start->weighing Low Volume/ Low Concentration reaction Running Reaction or Transferring >10mL start->reaction Standard Operation spill Spill Cleanup or Aerosol-Generating Procedure start->spill High Hazard ppe2 Level 2: - Chemical Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe2 reaction->ppe2 ppe3 Level 3: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron - Respirator (as needed) spill->ppe3 ppe1 Level 1: - Safety Glasses (min.) - Single Nitrile Gloves - Lab Coat caption Fig 1. PPE Selection based on task.

Fig 1. PPE Selection based on task.
Step-by-Step Donning and Doffing Procedure

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles and, if necessary, your face shield.

  • Gloves: Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap contamination. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat & Apron: Remove your lab coat and apron by rolling them away from your body, ensuring the contaminated exterior does not touch your clothes. Hang the lab coat in its designated area or dispose of it if it is a disposable garment.

  • Goggles/Face Shield: Remove your face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Waste

All disposable items that have come into contact with (R)-2-Methyl-2-phenylpiperidine are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats must be placed in a designated, clearly labeled hazardous waste container.[17][18] The container must be kept closed when not in use.[17]

  • Liquid Waste: Unused material and solutions containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[18][19][20] Never mix incompatible waste streams.[18] For example, keep halogenated and non-halogenated solvent waste separate.[18]

  • Sharps: Any contaminated needles, syringes, or broken glassware must be disposed of in an approved sharps container.[19]

Follow your institution's specific guidelines for hazardous waste disposal.[17][18][21] All waste containers must be labeled with the words "Hazardous Waste" and a list of the chemical constituents.[17]

By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • SDS Manager. (2022). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

  • ScienceDirect. Phenylpiperidines. Available at: [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]

  • Loba Chemie. PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Oakwood Chemical. Piperidine - Safety Data Sheet. Available at: [Link]

  • Vaye, L., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Available at: [Link]

  • Vaye, L., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • King Abdullah University of Science and Technology. Laboratory Waste Disposal Guidelines. Available at: [Link]

  • Fox Scientific. CHEMICAL RESISTANT CHART. Available at: [Link]

  • Medicom. Chemical Resistance Reference Chart. Available at: [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Available at: [Link]

  • Medznat.ru. (2020, March 13). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. Available at: [Link]

  • Utah State University Office of Research. Glove Chemical Compatibility Guide. Available at: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.